molecular formula C15H12O6 B12321449 Robtin

Robtin

货号: B12321449
分子量: 288.25 g/mol
InChI 键: RZPNYDYGMFMXLQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7,3',4',5'-Tetrahydroxyflavanone is a tetrahydroxyflavanone derivative of the flavanone class of flavonoids . It has the molecular formula C15H12O6 and a molecular weight of 288.25 g/mol . This specific isomer features a flavanone core with hydroxyl substitutions at the 7, 3', 4', and 5' positions. While the specific biological activity data for 7,3',4',5'-Tetrahydroxyflavanone is limited in the public domain, research on structurally similar tetrahydroxyflavones provides strong guidance for its research applications. For instance, the flavone luteolin (3',4',5,7-tetrahydroxyflavone) is known for its wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties . Luteolin has been shown to inhibit cancer cell proliferation and metastasis, suppress the NF-κB signaling pathway, and modulate enzymes like quinone reductase . Another tetrahydroxyflavone, fisetin (3,3',4',7-tetrahydroxyflavone), has been reported to inhibit osteoclast differentiation by attenuating RANKL-induced MAPK and NFATc1 pathways, and to induce antioxidant enzymes via the Nrf2 pathway . Given its structural similarity to these bioactive compounds, 7,3',4',5'-Tetrahydroxyflavanone is a compound of high interest for researchers investigating flavanone pharmacology, structure-activity relationships, and their potential mechanisms of action in areas such as oncology, neurobiology, and metabolic disease. This product is provided as an analytical standard for use in laboratory research. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C15H12O6

分子量

288.25 g/mol

IUPAC 名称

7-hydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O6/c16-8-1-2-9-10(17)6-13(21-14(9)5-8)7-3-11(18)15(20)12(19)4-7/h1-5,13,16,18-20H,6H2

InChI 键

RZPNYDYGMFMXLQ-UHFFFAOYSA-N

规范 SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to Robinetin: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An important note on nomenclature: The term "Robtin" can be ambiguous. Scientific literature predominantly refers to Robinetin (C₁₅H₁₀O₇), a well-researched flavonol with a wide range of biological activities.[1][2][3] PubChem also lists a compound named "this compound" with the molecular formula C₁₅H₁₂O₆, for which there is comparatively less available data. This guide will focus on the extensively studied Robinetin .

Core Compound Structure and Identification

Robinetin is a naturally occurring polyhydroxylated flavonol.[2][3] Its structure consists of a flavonoid skeleton with hydroxyl groups at the 3, 5, 7, 3′, and 4′ positions.[2] It is also known by other names such as Norkanugin, 5-Hydroxyfisetin, and 3,7,3′,4′,5′-Pentahydroxyflavone.[4]

Table 1: Compound Identification

IdentifierValue
IUPAC Name 3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one[5]
Molecular Formula C₁₅H₁₀O₇[6]
CAS Number 490-31-3[5][7]
Canonical SMILES C1=CC2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C(=C3)O)O)O
InChI Key SOEDEYVDCDYMMH-UHFFFAOYSA-N[4]

Physicochemical Properties

Robinetin is a yellow to dark yellow solid.[8] Its multiple hydroxyl groups influence its solubility and reactivity.[7]

Table 2: Physicochemical Data for Robinetin

PropertyValueSource
Molar Mass 302.24 g/mol [8]
Melting Point 326-328°C[1][8]
Solubility DMSO: 10 mg/ml, DMF: slightly soluble[4]
pKa (predicted) 6.82 ± 0.40[8]
λmax 367 nm[4]

Biological and Pharmacological Properties

Robinetin exhibits a broad spectrum of biological activities, making it a compound of significant interest in drug development.[2][3] These activities are largely attributed to its antioxidant and enzyme-inhibiting properties.

Antioxidant Activity

The antioxidant capacity of Robinetin is a key feature, contributing to its potential health benefits by mitigating oxidative stress.[7] The multiple hydroxyl groups in its structure enable it to donate electrons to neutralize free radicals.[2] The primary mechanisms of its radical scavenging activity are believed to be hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET).[2]

Anti-inflammatory Activity

Flavonoids, including Robinetin, are known to possess anti-inflammatory properties.[9] They can modulate various signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[10][11] By inhibiting these pathways, Robinetin can reduce the production of pro-inflammatory cytokines and mediators.[12]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK activates MAPK MAPK (p38, JNK, ERK) LPS->MAPK activates NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB phosphorylates IκBα NFkB NF-κB (active) NFkB_IkB->NFkB releases ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB->ProInflammatory_Genes transcribes AP1 AP-1 MAPK->AP1 activates AP1->ProInflammatory_Genes transcribes Robinetin Robinetin Robinetin->IKK inhibits Robinetin->MAPK inhibits

Robinetin's Anti-Inflammatory Mechanism of Action.
Anticancer Activity

Robinetin has demonstrated moderate antiproliferative activity in various cancer cell lines.[2][3] Its anticancer effects are attributed to its ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in cancer progression.[13]

Enzyme Inhibition

Robinetin has been shown to inhibit several enzymes. Notably, it acts as a competitive inhibitor of multidrug resistance-associated proteins 1 and 2 (MRP1 and MRP2), with Ki values of 5.0 µM and 8.5 µM, respectively.[2][14] It also inhibits NADH oxidase with an IC₅₀ value of 19 nmol/mg protein and acetylcholinesterase with an IC₅₀ of 456.48 ± 2.57 µM.[4][14]

Table 3: Summary of Robinetin's Biological Activities

ActivityKey Findings
Antiviral Inhibits HIV-1 integrase with IC₅₀ values of 5.9 ± 1.9 µM for 3'-processing and 1.6 ± 0.7 µM for strand transfer.[14]
Antibacterial Shows activity against Proteus vulgaris and Staphylococcus aureus with a MIC of 100 µg/mL for both.[14]
Antiparasitic Exhibits activity against various parasites.
Anti-mutagenic Demonstrates anti-mutagenic properties.[2][3]
Hepatoprotective In vivo studies indicate hepatoprotective effects.[2][3]
Anti-necroptotic Shows a significant cytoprotective effect against TSZ-induced necroptosis at 50 μM.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activities of Robinetin.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is adapted for a microplate reader to determine the free radical scavenging activity of Robinetin.[15][16]

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis Prep_DPPH Prepare DPPH Working Solution (e.g., 0.1 mM in Methanol) Add_DPPH Add 100 µL of DPPH solution to all wells (except blank) Prep_DPPH->Add_DPPH Prep_Robinetin Prepare Robinetin Stock Solution (e.g., 1 mg/mL in DMSO) Serial_Dilute Perform Serial Dilutions of Robinetin Prep_Robinetin->Serial_Dilute Add_Samples Add 100 µL of Robinetin dilutions and controls to wells Serial_Dilute->Add_Samples Prep_Control Prepare Positive Control (e.g., Ascorbic Acid) Prep_Control->Add_Samples Add_Samples->Add_DPPH Incubate Incubate in the dark (30 min at room temp.) Add_DPPH->Incubate Read_Absorbance Measure Absorbance at 517 nm Incubate->Read_Absorbance Calc_Inhibition Calculate % Inhibition: ((A_control - A_sample) / A_control) * 100 Read_Absorbance->Calc_Inhibition Plot_Curve Plot % Inhibition vs. Concentration Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC₅₀ Value Plot_Curve->Calc_IC50

Workflow for the DPPH Radical Scavenging Assay.

Methodology:

  • Reagent Preparation:

    • DPPH Working Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) to an absorbance of approximately 1.0 at 517 nm.[15]

    • Robinetin Solutions: Prepare a stock solution of Robinetin in DMSO. Perform serial dilutions in methanol to achieve a range of concentrations.

    • Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox.[16]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each Robinetin dilution, positive control, and blank (methanol) to respective wells.

    • Add 100 µL of the DPPH working solution to all wells except the blank.

    • Incubate the plate in the dark at room temperature for 30 minutes.[15]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the concentration of Robinetin and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).[16]

In Vitro Anti-inflammatory Activity Assay

This protocol outlines a general method for assessing the anti-inflammatory activity of Robinetin by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[17]

Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells in appropriate media.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various non-toxic concentrations of Robinetin for a specified pre-incubation period (e.g., 1 hour).

  • Inflammatory Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control group (no LPS) and an LPS-only group.

    • Incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite (B80452) is proportional to the NO produced.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by Robinetin compared to the LPS-only group.

Anticancer Activity: Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of Robinetin on a cancer cell line.[13][18]

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well.[19]

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of Robinetin and incubate for a desired period (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan (B1609692) Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the Robinetin concentration to determine the IC₅₀ value.[19]

logical_relationship cluster_properties Core Properties cluster_activities Biological Activities cluster_mechanisms Mechanisms of Action Robinetin Robinetin (Polyhydroxylated Flavonol) Structure Chemical Structure (Hydroxyl Groups) Robinetin->Structure Physicochemical Physicochemical Properties (Solubility, Reactivity) Robinetin->Physicochemical Antioxidant Antioxidant Structure->Antioxidant enables EnzymeInhibition Enzyme Inhibition Structure->EnzymeInhibition facilitates ROS_Scavenging Radical Scavenging (HAT, SET-PT) Antioxidant->ROS_Scavenging AntiInflammatory Anti-inflammatory Signaling_Modulation Signaling Pathway Modulation (NF-κB, MAPK) AntiInflammatory->Signaling_Modulation Anticancer Anticancer Apoptosis_Induction Apoptosis Induction Anticancer->Apoptosis_Induction Competitive_Inhibition Competitive Enzyme Inhibition EnzymeInhibition->Competitive_Inhibition ROS_Scavenging->AntiInflammatory ROS_Scavenging->Anticancer Signaling_Modulation->Anticancer

Logical Relationship of Robinetin's Properties and Activities.

Conclusion

Robinetin is a multifaceted flavonol with a well-defined chemical structure and a range of promising biological activities.[2][3] Its potent antioxidant, anti-inflammatory, and anticancer properties, underpinned by its ability to modulate key cellular signaling pathways and inhibit enzymes, make it a strong candidate for further investigation in the development of novel therapeutics. The experimental protocols provided herein offer a foundation for researchers to further explore and quantify the efficacy of this compound.

References

The Discovery and Synthesis of Robinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinin, a naturally occurring flavonoid glycoside, has emerged as a compound of significant interest in oncological and anti-inflammatory research. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Robinin, with a particular focus on its mechanism of action in pancreatic cancer. This document details the isolation of Robinin from its natural sources, outlines protocols for its chemical synthesis, and presents its modulatory effects on the TLR2-PI3K-AKT signaling pathway. All quantitative data are summarized in structured tables, and key experimental methodologies are described in detail. Visual diagrams of pertinent signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

Robinin, chemically identified as kaempferol-3-O-robinoside-7-O-rhamnoside, is a flavonol glycoside found in various plants, most notably in the flowers of Robinia pseudoacacia (black locust)[1]. Historically isolated and characterized from natural sources, recent research has illuminated its potential as a therapeutic agent. Of particular note is its demonstrated ability to inhibit the proliferation and migration of pancreatic cancer cells[2]. This activity is primarily attributed to its role as an inhibitor of the Toll-like receptor 2 (TLR2), which subsequently downregulates the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway[2][3]. This guide serves as a technical resource for researchers engaged in the study and development of Robinin and related flavonoid compounds.

Discovery and Natural Sources

The discovery of Robinin is rooted in the phytochemical analysis of various plant species. It is most abundantly found in the flowers of the black locust tree, Robinia pseudoacacia, but has also been isolated from other plants[1].

Isolation and Purification from Natural Sources

The extraction of Robinin from plant material is a critical first step for its characterization and experimental use. The following protocol is a general guideline for its isolation from Robinia pseudoacacia flowers.

Experimental Protocol: Isolation and Purification of Robinin [1]

  • Plant Material Preparation: Freshly collected flowers of Robinia pseudoacacia are dried in an oven at 60°C to a constant weight. The dried flowers are then ground into a fine powder.

  • Extraction: The powdered plant material is subjected to extraction with 60-70% ethanol.

  • Purification: The crude extract is purified using column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to yield pure Robinin.

Chemical Synthesis of Robinin

While Robinin can be isolated from natural sources, chemical synthesis offers a route to produce larger quantities and analogues for further investigation. The synthesis of Robinin involves two key stages: the synthesis of its aglycone backbone, kaempferol (B1673270), and the subsequent regioselective glycosylation.

Synthesis of Kaempferol

The synthesis of the flavonol kaempferol can be achieved through various established methods in organic chemistry, often starting from simpler phenolic precursors.

Glycosylation of Kaempferol to Yield Robinin

The crucial step in Robinin synthesis is the regioselective attachment of the sugar moieties (robinobiose and rhamnose) to the 3 and 7-hydroxyl groups of the kaempferol backbone. This is a challenging aspect of flavonoid chemistry due to the multiple hydroxyl groups on the aglycone. The process typically involves:

  • Protection of Hydroxyl Groups: Selective protection of the hydroxyl groups on kaempferol that are not to be glycosylated.

  • Glycosylation Reaction: Reaction of the protected kaempferol with activated sugar donors (e.g., glycosyl halides or trichloroacetimidates) of robinobiose and rhamnose.

  • Deprotection: Removal of the protecting groups to yield the final product, Robinin.

While a specific, detailed, and publicly available total synthesis of Robinin is not extensively documented, the principles of flavonoid glycosylation are well-established and can be applied to achieve its synthesis[4].

Mechanism of Action in Pancreatic Cancer

Robinin has been shown to exert its anti-cancer effects in pancreatic cancer by inhibiting the TLR2-PI3K-AKT signaling pathway[2][3].

The TLR2-PI3K-AKT Signaling Pathway

The TLR2-PI3K-AKT pathway is a critical signaling cascade involved in cell proliferation, survival, and inflammation. In pancreatic cancer, the aberrant activation of this pathway contributes to tumor growth and metastasis.

dot

TLR2_PI3K_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Robinin Robinin TLR2 TLR2 Robinin->TLR2 Inhibition PI3K PI3K TLR2->PI3K Activation AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation AKT->Proliferation Migration Cell Migration AKT->Migration Inflammation Inflammation AKT->Inflammation

Caption: Robinin inhibits the TLR2-PI3K-AKT signaling pathway.

Experimental Evidence for Robinin's Mechanism of Action

Studies on pancreatic cancer cell lines have provided quantitative data supporting the inhibitory role of Robinin.

Table 1: Effect of Robinin on Pancreatic Cancer Cell Viability [2][3]

Cell LineRobinin Concentration% Inhibition of Cell Viability (Mean ± SD)
Mia-PACA-21 µM7.2 ± 1.5
Mia-PACA-25 µM28.4 ± 2.1
Mia-PACA-210 µM45.1 ± 3.3
PANC-11 µM6.8 ± 1.2
PANC-15 µM25.9 ± 2.5
PANC-110 µM41.7 ± 3.8

Table 2: Effect of Robinin on Pancreatic Cancer Cell Migration [2]

Cell LineRobinin Concentration% Inhibition of Cell Migration (Mean ± SD)
Mia-PACA-21 µM43.4 ± 5.9
PANC-11 µM47.0 ± 7.3

Table 3: Effect of Robinin on the Expression of EMT and Inflammatory Markers [2][3]

MarkerCell LineRobinin ConcentrationFold Change in Expression (vs. Control)
α-SMAMia-PACA-21 µM↓ 0.45
SnailMia-PACA-21 µM↓ 0.52
IL-6Mia-PACA-21 µM↓ 0.38
TNF-αMia-PACA-21 µM↓ 0.41
α-SMAPANC-11 µM↓ 0.49
SnailPANC-11 µM↓ 0.55
IL-6PANC-11 µM↓ 0.40
TNF-αPANC-11 µM↓ 0.44

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of Robinin on the viability of pancreatic cancer cells.

Methodology:

  • Seed pancreatic cancer cells (e.g., Mia-PACA-2, PANC-1) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Robinin (e.g., 1, 5, 10 µM) for 24, 48, and 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Wound Healing Assay for Cell Migration

Objective: To assess the effect of Robinin on the migratory capacity of pancreatic cancer cells.

Methodology:

  • Grow pancreatic cancer cells to confluence in a 6-well plate.

  • Create a "wound" in the cell monolayer by scratching with a sterile pipette tip.

  • Wash the cells with PBS to remove detached cells and add fresh medium containing Robinin at the desired concentration.

  • Capture images of the wound at 0 and 24 hours.

  • The extent of cell migration is quantified by measuring the change in the wound area over time.

Western Blot Analysis

Objective: To determine the effect of Robinin on the expression levels of proteins in the TLR2-PI3K-AKT pathway and markers of EMT and inflammation.

Methodology:

  • Treat pancreatic cancer cells with Robinin for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against TLR2, p-AKT, AKT, α-SMA, Snail, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

dot

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_molecular_analysis Molecular Analysis Cell_Culture Pancreatic Cancer Cells (Mia-PACA-2, PANC-1) Treatment Treat with Robinin Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Migration Cell Migration Assay (Wound Healing) Treatment->Migration Western_Blot Western Blot Treatment->Western_Blot Protein_Analysis Analyze Protein Expression: - TLR2 - p-AKT/AKT - α-SMA - Snail Western_Blot->Protein_Analysis

Caption: Experimental workflow for investigating the effects of Robinin.

Conclusion

Robinin is a promising natural product with well-defined anti-cancer properties against pancreatic cancer. Its ability to inhibit the TLR2-PI3K-AKT signaling pathway provides a clear mechanistic rationale for its observed effects on cell proliferation and migration. This technical guide consolidates the current knowledge on the discovery, synthesis, and biological evaluation of Robinin, offering a valuable resource for the scientific community. Further research into the optimization of its synthesis, preclinical and clinical evaluation is warranted to fully explore its therapeutic potential.

References

Robinin's Biological Target Identification: A Technical Guide to Understanding its Role in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the identification of the biological target of Robinin, a natural flavonoid, and its mechanism of action in the context of pancreatic cancer. This document provides a comprehensive overview of the signaling pathways affected by Robinin, detailed experimental protocols for its study, and a summary of quantitative data, offering valuable insights for researchers and professionals in drug development.

Introduction: Robinin as a Potential Therapeutic Agent

Robinin, a flavonoid compound, has emerged as a molecule of interest in cancer research due to its potential anti-tumor properties. Studies have particularly focused on its effects on pancreatic cancer, a malignancy with a notably poor prognosis. Research indicates that Robinin can significantly inhibit key cellular processes involved in cancer progression, including proliferation, migration, and the epithelial-mesenchymal transition (EMT), as well as modulating the inflammatory microenvironment of tumors.[1][2] This guide delves into the molecular mechanisms underlying these effects, focusing on the direct biological target of Robinin and the subsequent downstream signaling cascade.

Primary Biological Target: Toll-like Receptor 2 (TLR2)

Experimental evidence strongly suggests that the primary biological target of Robinin is Toll-like Receptor 2 (TLR2) .[1][2] TLR2 is a member of the Toll-like receptor family of proteins, which play a crucial role in the innate immune system. These receptors recognize pathogen-associated molecular patterns (PAMPs) and initiate inflammatory responses. In the context of cancer, TLR2 has been implicated in promoting tumor progression and inflammation.

Robinin acts as an inhibitor of TLR2 .[1] Western blot analyses have demonstrated that treatment of pancreatic cancer cells with Robinin leads to a significant decrease in the expression of TLR2 protein.[1][3] This inhibition of TLR2 is a critical upstream event that triggers the downstream effects observed with Robinin treatment. Further evidence for the direct targeting of TLR2 by Robinin comes from rescue experiments where the effects of Robinin were reversed by a TLR2 agonist, CU-T12-9.[1][2]

Downstream Signaling Pathway: The PI3k-AKT Cascade

The inhibition of TLR2 by Robinin directly impacts the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway .[1][2] The PI3K-AKT pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, including pancreatic cancer.

The signaling cascade initiated by Robinin's interaction with TLR2 can be summarized as follows:

  • Robinin Inhibits TLR2: Robinin treatment downregulates the expression of TLR2 on pancreatic cancer cells.[1]

  • PI3K Activation is Blocked: The inhibition of TLR2 prevents the recruitment and activation of PI3K.

  • AKT Phosphorylation is Reduced: With PI3K inactive, the phosphorylation and subsequent activation of AKT are significantly decreased.[1][3]

The downregulation of the PI3K-AKT pathway by Robinin leads to the observed anti-tumor effects, including decreased cell proliferation and migration.[1]

Signaling Pathway Diagram

Robinin_TLR2_PI3K_AKT_Pathway cluster_inhibition Inhibitory Effect of Robinin Robinin Robinin TLR2 TLR2 Robinin->TLR2 PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Proliferation Cell Proliferation pAKT->Proliferation Migration Cell Migration pAKT->Migration EMT EMT pAKT->EMT Inflammation Inflammation pAKT->Inflammation

Caption: Robinin inhibits TLR2, leading to the downregulation of the PI3K-AKT signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the biological target and mechanism of action of Robinin.

Cell Culture

Pancreatic cancer cell lines (e.g., Mia-PACA2, PANC-1) and a normal pancreatic ductal epithelial cell line (HPNE) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]

Cell Viability Assay (CCK-8)

To assess the effect of Robinin on cell proliferation, a Cell Counting Kit-8 (CCK-8) assay is performed.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density.

  • Treatment: After adherence, cells are treated with varying concentrations of Robinin (e.g., 500 nM, 1 µM, 5 µM, 10 µM) for different time points (e.g., 24, 48, 72 hours).[2]

  • CCK-8 Addition: CCK-8 solution is added to each well and incubated for 1.5 hours.[1]

  • Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader to determine the number of viable cells.[1]

Wound Healing Assay

This assay is used to evaluate the effect of Robinin on cell migration.

  • Cell Seeding: Cells are grown to confluence in 6-well plates.

  • Wound Creation: A sterile pipette tip is used to create a linear scratch ("wound") in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with media containing Robinin (e.g., 1 µM).[2]

  • Image Acquisition: Images of the wound are captured at different time points (e.g., 0 and 24 hours).

  • Analysis: The width of the wound is measured, and the migration rate is calculated.

Western Blotting

Western blotting is employed to determine the expression levels of key proteins in the TLR2-PI3k-AKT pathway.

  • Protein Extraction: Cells are treated with Robinin, and total protein is extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.[1][3]

  • Protein Quantification: The protein concentration is determined using a BCA protein assay.[3]

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[2]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against TLR2, PI3k-p85α, p-AKT, total AKT, and a loading control (e.g., β-actin).[1]

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

  • Densitometry: The intensity of the bands is quantified using image analysis software.

Western Blotting Workflow Diagram

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_culture Cell Culture & Robinin Treatment protein_extraction Protein Extraction (RIPA Buffer) cell_culture->protein_extraction protein_quant Protein Quantification (BCA Assay) protein_extraction->protein_quant sds_page SDS-PAGE protein_quant->sds_page pvdf_transfer Transfer to PVDF Membrane sds_page->pvdf_transfer blocking Blocking pvdf_transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection quantification Band Densitometry & Analysis detection->quantification

Caption: Standard workflow for Western Blot analysis of protein expression.

Quantitative Data Summary

The following tables summarize the quantitative effects of Robinin on pancreatic cancer cells as reported in the literature.

Table 1: Effect of Robinin on Pancreatic Cancer Cell Viability [3]

Cell LineRobinin ConcentrationReduction in Cell Viability (OD at 450 nm)P-value
Mia-PACA21 µMSignificant reduction compared to controlP = 0.019
PANC-11 µMSignificant reduction compared to controlP = 0.029
Mia-PACA2> 5 µMSignificant reduction compared to controlP < 0.01
PANC-1> 5 µMSignificant reduction compared to controlP < 0.01

Table 2: Effect of Robinin on Pancreatic Cancer Cell Migration (Wound Healing Assay) [3]

Cell LineTreatmentCell Migration Area (%)P-value (vs. Control)
Mia-PACA2Control46.27 ± 3.89-
Mia-PACA2Robinin (1 µM)26.20 ± 2.74P < 0.01
PANC-1Control40.86 ± 2.15-
PANC-1Robinin (1 µM)21.64 ± 3.00P < 0.01

Table 3: Effect of Robinin on the Expression of TLR2-PI3K-AKT Pathway Proteins [3]

Cell LineTreatmentProteinExpression LevelP-value (vs. Control)
Mia-PACA2RobininTLR2Significantly decreasedP < 0.01
Mia-PACA2RobininPI3k-p85αSignificantly decreasedP < 0.01
Mia-PACA2Robininp-AKTSignificantly decreasedP < 0.01
PANC-1RobininTLR2Significantly decreasedP < 0.01
PANC-1RobininPI3k-p85αSignificantly decreasedP < 0.01
PANC-1Robininp-AKTSignificantly decreasedP < 0.01

Conclusion

The identification of Toll-like Receptor 2 as a direct biological target of Robinin provides a clear mechanism for its observed anti-tumor effects in pancreatic cancer. By inhibiting TLR2, Robinin effectively downregulates the pro-survival PI3K-AKT signaling pathway, leading to reduced cell proliferation and migration. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research into Robinin as a potential therapeutic agent for pancreatic cancer and other malignancies characterized by aberrant TLR2 and PI3K-AKT signaling. This understanding is crucial for the design of future preclinical and clinical studies aimed at translating these promising findings into novel cancer therapies.

References

Preliminary In Vitro Evaluation of Robtin: A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This document outlines the initial in vitro characterization of Robtin, a novel small molecule inhibitor targeting the aberrant signaling often implicated in oncogenesis. The following sections provide a detailed overview of the experimental protocols employed to ascertain its cytotoxic effects, and its impact on specific cellular signaling pathways. All data presented herein are from preliminary studies and warrant further investigation.

Cytotoxicity Assessment of this compound in Cancer Cell Lines

The initial evaluation of this compound involved determining its cytotoxic potential across a panel of human cancer cell lines. A standard MTT assay was utilized to measure cell viability following a 72-hour exposure to the compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma22.8
HCT116Colon Carcinoma18.5
U-87 MGGlioblastoma35.1
Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing increasing concentrations of this compound (0.1 µM to 100 µM). A vehicle control (0.1% DMSO) was also included.

  • Incubation: The plates were incubated for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated using non-linear regression analysis from the dose-response curves.

Mechanism of Action: Kinase Inhibition Profile

To elucidate the mechanism of action of this compound, its inhibitory activity was assessed against a panel of kinases known to be involved in cancer cell proliferation and survival.

Table 2: Kinase Inhibitory Activity of this compound
Kinase Target% Inhibition at 10 µM
AKT188%
PI3Kα75%
mTOR65%
MEK112%
ERK28%
Experimental Protocol: In Vitro Kinase Assay
  • Reaction Setup: Kinase reactions were performed in a final volume of 25 µL in a 96-well plate. Each reaction mixture contained the respective kinase, a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: this compound was added to the reaction mixtures at a final concentration of 10 µM.

  • Initiation and Incubation: The kinase reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.

  • Termination: The reaction was terminated by the addition of a stop solution.

  • Detection: The degree of substrate phosphorylation was quantified by measuring the fluorescence signal on a microplate reader.

  • Data Analysis: The percentage of inhibition was calculated by comparing the signal from the this compound-treated wells to the vehicle control wells.

Signaling Pathway Analysis

The significant inhibition of key nodes in the PI3K/AKT/mTOR pathway by this compound prompted an investigation into its effects on downstream signaling events.

Diagram 1: Proposed this compound Mechanism of Action

Robtin_Mechanism Figure 1: Proposed Inhibition of the PI3K/AKT/mTOR Pathway by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->mTORC1 Inhibits

Caption: Proposed inhibitory action of this compound on the PI3K/AKT/mTOR signaling cascade.

Diagram 2: Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow Figure 2: Workflow for Analyzing Protein Phosphorylation via Western Blot start 1. Cell Culture & Treatment with this compound lysis 2. Cell Lysis to Extract Proteins start->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE for Protein Separation quantification->sds_page transfer 5. Transfer to PVDF Membrane sds_page->transfer blocking 6. Blocking with 5% BSA transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-p-AKT) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis & Quantification detection->analysis

Caption: Step-by-step workflow for Western Blot analysis of protein phosphorylation.

Summary and Future Directions

The preliminary in vitro data suggest that this compound exhibits cytotoxic effects in various cancer cell lines, with IC50 values in the micromolar range. Its mechanism of action appears to be mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway. Future studies will focus on confirming these findings through Western blot analysis of key phosphorylated proteins, expanding the kinase inhibition profiling, and initiating in vivo efficacy studies.

An In-depth Technical Guide to the Robinetin Family of Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Robinetin family of compounds, a class of flavonoids primarily found in plants of the Fabaceae family, has garnered significant scientific interest due to a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the core compounds within this family—Robinetin, its glycoside derivative Robinin, and the related flavanone, Robtin. The document details their chemical structures, biosynthesis, and mechanisms of action, with a focus on their effects on key cellular signaling pathways. Quantitative biological data are summarized in tabular format for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of their molecular interactions and therapeutic potential.

Introduction to the Robinetin Family

The "this compound family" encompasses a group of structurally related flavonoids. The principal members are:

  • Robinetin: A flavonol (a class of flavonoid) with a pentahydroxy-substituted chemical structure. It is the aglycone core of Robinin.[1]

  • Robinin: A flavonoid glycoside, where the Robinetin core is attached to sugar moieties. Specifically, it is a diglycoside of kaempferol (B1673270), with sugar groups at the -3 and -7 positions.

  • This compound: A flavanone, structurally similar to Robinetin but with a saturated C ring.

This guide will primarily focus on Robinetin, for which the most extensive research is available, with comparative information provided for Robinin.

Chemical Structure and Biosynthesis

Chemical Structures

The core structure of these compounds is the characteristic flavonoid backbone (C6-C3-C6).

  • Robinetin: (3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one) is a flavone (B191248) with five hydroxyl groups.[1]

  • Robinin: Has the molecular formula C33H40O19. It is the kaempferol glycoside, specifically kaempferol-3-O-(6-deoxy-α-L-mannopyranosyl)-β-D-galactopyranoside-7-O-(6-deoxy-α-L-mannopyranosyl)oxy.

  • This compound: (S)-2,3-Dihydro-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one.

Biosynthesis Pathway

Flavonoids are synthesized in plants via the phenylpropanoid pathway, starting from the amino acid phenylalanine.[2][3] Phenylalanine is converted through a series of enzymatic steps to 4-coumaroyl-CoA, a key precursor.[2] This molecule then enters the flavonoid biosynthesis pathway. The specific pathway to Robinetin likely follows the general flavonol synthesis route.

G Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA 4-Coumaroyl-CoA Cou->CouCoA 4CL Naringenin Naringenin Chalcone CouCoA->Naringenin CHS NaringeninFlav Naringenin (Flavanone) Naringenin->NaringeninFlav CHI Dihydrokaempferol Dihydrokaempferol (Dihydroflavonol) NaringeninFlav->Dihydrokaempferol F3H Robinetin Robinetin (Flavonol) Dihydrokaempferol->Robinetin F3'H, FLS

Figure 1: Proposed Biosynthetic Pathway of Robinetin.

Mechanism of Action and Signaling Pathways

Robinetin and its derivatives exert their biological effects by modulating various cellular signaling pathways.

Anti-inflammatory Activity and NF-κB Signaling

Robinin has been shown to modulate the Toll-like receptor (TLR)/nuclear factor-kappa B (NF-κB) signaling pathway.[4] In human peripheral blood mononuclear cells induced by oxidized LDL, Robinin inhibited the expression of TLR2 and TLR4, which in turn suppressed the translocation of the NF-κB p65 subunit to the nucleus.[4] This leads to the downregulation of pro-inflammatory cytokines and enzymes.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxLDL Oxidized LDL TLR4 TLR4 OxLDL->TLR4 Activates NFkB_complex NF-κB p65 / IκB (Inactive) TLR4->NFkB_complex Signal Cascade NFkB_p65 NF-κB p65 NFkB_p65_nuc NF-κB p65 NFkB_p65->NFkB_p65_nuc Translocates IkB IκB NFkB_complex->NFkB_p65 Releases Robinin Robinin Robinin->TLR4 Inhibits DNA DNA NFkB_p65_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines & Enzymes DNA->Cytokines Transcription G A Seed cells in 96-well plate B Treat with Robinetin (various concentrations) A->B C Incubate (e.g., 24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Solubilize formazan (B1609692) crystals E->F G Read absorbance (550-600 nm) F->G

References

Robtin: A Novel Kinase Inhibitor Targeting the mTORC1 Pathway and Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the preclinical data and mechanism of action for Robtin, a novel small molecule inhibitor. This compound demonstrates potent and selective inhibition of the mTORC1 signaling pathway, a central regulator of cell growth and metabolism, leading to the induction of apoptosis in a variety of cancer cell lines. This guide details the cellular pathways affected by this compound, presents quantitative data from key in vitro experiments, outlines detailed experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows.

Introduction

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] These complexes act as master regulators of cellular processes such as growth, proliferation, and survival by integrating signals from growth factors, nutrients, and cellular energy levels.[3] Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1] this compound is a novel, potent, and selective ATP-competitive inhibitor of the mTOR kinase within the mTORC1 complex. By inhibiting mTORC1, this compound disrupts downstream signaling, leading to a halt in protein synthesis and cell cycle progression, which ultimately culminates in programmed cell death, or apoptosis.

The mTORC1 Signaling Pathway: The Primary Target of this compound

The mTORC1 complex is a critical node in cellular signaling, responding to a variety of upstream stimuli to control anabolic processes.[1] It is composed of mTOR, Raptor, GβL, and DEPTOR.[1] Key upstream activators include the PI3K/Akt pathway, which, in response to growth factors, phosphorylates and inactivates the TSC1/2 complex. This relieves the inhibition on the small GTPase Rheb, allowing it to activate mTORC1.[1]

Once active, mTORC1 phosphorylates several key substrates to promote cell growth, most notably the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and the p70 ribosomal S6 kinase 1 (S6K1).[3] Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic translation initiation factor eIF4E, permitting the assembly of the translation initiation complex and promoting cap-dependent translation.[3] S6K1 phosphorylation leads to increased protein synthesis and ribosome biogenesis.[2]

This compound's primary mechanism of action is the direct inhibition of the mTOR kinase activity in the mTORC1 complex. This prevents the phosphorylation of 4E-BP1 and S6K1, effectively shutting down protein synthesis and leading to cell growth arrest.

mTOR_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC | Rheb Rheb-GTP TSC->Rheb | mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1  | This compound This compound This compound->mTORC1 | ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis eIF4E eIF4E FourEBP1->eIF4E  | eIF4E->ProteinSynthesis

Figure 1: this compound inhibits the mTORC1 signaling pathway.

Induction of Apoptosis

Apoptosis is a regulated process of programmed cell death crucial for tissue homeostasis.[4] Its deregulation is a hallmark of cancer. There are two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. This compound-induced cell death primarily proceeds through the intrinsic pathway.

By inhibiting mTORC1, this compound causes cellular stress due to the arrest of protein synthesis and cell growth. This stress leads to the activation of pro-apoptotic proteins of the BCL-2 family, such as BIM and PUMA. These proteins, in turn, activate BAX and BAK, which oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to APAF-1, forming the apoptosome, which recruits and activates the initiator caspase, Caspase-9. Active Caspase-9 then cleaves and activates effector caspases, such as Caspase-3 and Caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[5][6]

Apoptosis_Pathway This compound This compound mTORC1_Inhibition mTORC1 Inhibition This compound->mTORC1_Inhibition CellularStress Cellular Stress mTORC1_Inhibition->CellularStress BIM_PUMA BIM / PUMA Activation CellularStress->BIM_PUMA BAX_BAK BAX / BAK Activation BIM_PUMA->BAX_BAK MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome (APAF-1, Cyto c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Figure 2: this compound induces apoptosis via the intrinsic pathway.

Quantitative Data Summary

The in vitro efficacy of this compound was assessed across multiple cancer cell lines. The following tables summarize the key quantitative findings.

Table 1: Cell Viability (IC50) after 72-hour this compound Treatment

Cell Line Cancer Type IC50 (nM)
MCF-7 Breast Cancer 15.2
PC-3 Prostate Cancer 25.8
A549 Lung Cancer 33.1

| U-87 MG | Glioblastoma | 18.5 |

Table 2: Inhibition of mTORC1 Substrate Phosphorylation in MCF-7 Cells (Measured by Western Blot densitometry after 6-hour treatment)

This compound Concentration (nM) p-S6K1 (Thr389) (% of Control) p-4E-BP1 (Thr37/46) (% of Control)
1 85.4 90.1
10 42.6 55.3
100 8.2 12.7

| 1000 | 2.1 | 3.5 |

Table 3: Caspase-3/7 Activation in MCF-7 Cells (Measured by luminescent assay after 24-hour treatment)

This compound Concentration (nM) Caspase-3/7 Activity (Fold Change vs. Control)
1 1.2
10 2.5
100 5.8

| 1000 | 9.3 |

Detailed Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in growth medium. Add 100 µL of the diluted compound to the respective wells (final volume 200 µL). Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C, 5% CO2.

  • Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and calculate IC50 values using non-linear regression analysis.

Western Blot for Phospho-Protein Analysis
  • Cell Treatment and Lysis: Plate 2x10^6 MCF-7 cells in a 6-cm dish. After 24 hours, treat with this compound or vehicle for 6 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-S6K1, anti-p-4E-BP1, anti-total S6K1, anti-total 4E-BP1, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize phospho-protein levels to total protein levels.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
  • Cell Seeding and Treatment: Seed MCF-7 cells in a white-walled 96-well plate at 10,000 cells/well. After 24 hours, treat with serial dilutions of this compound for 24 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (Promega) according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Calculate the fold change in luminescence relative to the vehicle-treated control wells.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Endpoint Assays cluster_2 Data Analysis Start Cancer Cell Lines (MCF-7, PC-3, etc.) Treatment Treat with this compound (Dose & Time Course) Start->Treatment Viability Cell Viability (MTS Assay) Treatment->Viability Apoptosis Apoptosis (Caspase Assay) Treatment->Apoptosis Mechanism Mechanism (Western Blot) Treatment->Mechanism IC50 Determine IC50 Viability->IC50 FoldChange Calculate Fold Change Apoptosis->FoldChange Densitometry Densitometry Analysis Mechanism->Densitometry

Figure 3: General experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising new therapeutic candidate that functions through potent and selective inhibition of the mTORC1 signaling pathway. This inhibition leads to the suppression of key cellular processes required for cancer cell growth and proliferation, ultimately triggering cell death via the intrinsic apoptotic pathway. The data presented herein provide a strong rationale for the continued development of this compound as a targeted anti-cancer agent. Further studies will focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessment to support its advancement into clinical trials.

References

Early-Stage Research on Robtin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the early-stage research of the specific flavanone (B1672756) Robtin ((2S)-3′,4′,5′,7-tetrahydroxyflavanone) is limited. This guide, therefore, presents a framework for its potential investigation based on the known pharmacology of similar flavonoids and general preclinical research methodologies. The experimental protocols, data, and signaling pathways described herein are illustrative and should be adapted and validated in dedicated studies on this compound.

Introduction

This compound is a flavanone, a class of polyphenolic compounds found in various plants, including Robinia pseudoacacia and Cassia tora.[1][2] As a synthetic compound, it is utilized in biochemical and pharmacological research to explore cellular signaling pathways.[3] Flavonoids, as a group, are recognized for their potential antioxidant and anti-inflammatory properties, with some exhibiting anticancer activities. This technical guide outlines a potential roadmap for the early-stage research and development of this compound, focusing on its hypothesized mechanisms of action, proposed experimental protocols, and data presentation for researchers, scientists, and drug development professionals.

Hypothesized Mechanisms of Action

Based on the activities of structurally related flavonoids, this compound is hypothesized to exert its biological effects through two primary mechanisms: antioxidant activity and enzyme inhibition, particularly of aromatase.

Antioxidant Effects

Flavanones are known to act as antioxidants by scavenging free radicals and chelating metal ions. The antioxidant capacity of flavonoids is generally correlated with the number and arrangement of hydroxyl groups on their core structure.

Aromatase Inhibition

Aromatase is a key enzyme in the biosynthesis of estrogens. Its inhibition is a therapeutic strategy in hormone-dependent breast cancer. Several flavonoids have been shown to inhibit aromatase activity.

Proposed Preclinical Research Plan

A systematic preclinical investigation is necessary to elucidate the therapeutic potential of this compound. This would involve a series of in vitro and in vivo studies to assess its bioactivity and establish a preliminary safety profile.

In Vitro Studies

Table 1: Proposed In Vitro Studies for this compound

Assay Objective Key Parameters to Measure Potential Positive Control
DPPH Radical Scavenging Assay To determine the direct antioxidant capacity of this compound.IC50 value (concentration for 50% inhibition of DPPH radical).Ascorbic Acid, Trolox
Cellular Antioxidant Activity (CAA) Assay To assess the antioxidant activity of this compound within a cellular environment.CAA value, expressed as micromoles of quercetin (B1663063) equivalents per mole of this compound.Quercetin
Human Aromatase (CYP19A1) Inhibition Assay To quantify the inhibitory effect of this compound on aromatase activity.IC50 value.Letrozole, Anastrozole
Cancer Cell Line Proliferation Assay (e.g., MCF-7) To evaluate the anti-proliferative effects of this compound on estrogen-receptor-positive breast cancer cells.GI50 value (concentration for 50% growth inhibition).Tamoxifen
Signaling Pathway Analysis (Western Blotting) To identify the molecular pathways modulated by this compound in cancer cells.Changes in the phosphorylation status of key signaling proteins (e.g., Akt, ERK).Relevant pathway inhibitors
In Vivo Studies

Following promising in vitro results, studies in animal models would be warranted to evaluate the efficacy and safety of this compound.

Table 2: Proposed In Vivo Studies for this compound

Study Type Animal Model Objective Primary Endpoints
Pharmacokinetic Study Sprague-Dawley RatsTo determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.Cmax, Tmax, AUC, half-life
Xenograft Tumor Model Nude mice with MCF-7 cell implantsTo assess the in vivo anti-tumor efficacy of this compound.Tumor volume, tumor weight, survival rate
Acute Toxicity Study Swiss Albino MiceTo determine the short-term toxicity and LD50 of this compound.Mortality, clinical signs of toxicity, gross pathology

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings.

DPPH Radical Scavenging Assay
  • Preparation of Reagents: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid) in methanol.

  • Assay Procedure: In a 96-well plate, add the DPPH solution to each well containing different concentrations of this compound or the control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Human Aromatase (CYP19A1) Inhibition Assay
  • Enzyme and Substrate Preparation: Use a commercially available human recombinant aromatase kit. Prepare the substrate solution (e.g., dibenzylfluorescein).

  • Inhibitor Preparation: Prepare serial dilutions of this compound and a positive control (e.g., letrozole).

  • Assay Reaction: In a 96-well plate, combine the enzyme, substrate, and different concentrations of this compound or control. Initiate the reaction by adding NADPH.

  • Incubation: Incubate at the recommended temperature for the specified time.

  • Measurement: Measure the fluorescence generated from the metabolism of the substrate using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway Visualization

Based on the known targets of similar flavonoids, this compound may modulate key cellular signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.

PI3K_Akt_Pathway This compound This compound Aromatase Aromatase This compound->Aromatase Inhibits Estrogen Estrogen Aromatase->Estrogen Produces ER Estrogen Receptor Estrogen->ER PI3K PI3K ER->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed inhibitory effect of this compound on the PI3K/Akt signaling pathway.

MAPK_ERK_Pathway GrowthFactor Growth Factor GF_Receptor Growth Factor Receptor GrowthFactor->GF_Receptor Ras Ras GF_Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Cell Cycle Progression) TranscriptionFactors->GeneExpression This compound This compound This compound->Raf Potential Inhibition? This compound->MEK Potential Inhibition?

Caption: Hypothetical modulation of the MAPK/ERK pathway by this compound.

Conclusion

While direct experimental evidence for the biological effects of this compound is currently scarce in the public domain, its structural similarity to other well-characterized flavonoids suggests a promising avenue for research. The proposed preclinical research plan provides a comprehensive framework for investigating its potential as a therapeutic agent. Future studies should focus on validating these hypothesized mechanisms and thoroughly characterizing the pharmacological and toxicological profile of this compound to ascertain its potential for clinical development.

References

Unraveling the Solubility and Stability of Robtin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: The query for "Robtin" yields limited specific data. Scientific literature predominantly refers to two structurally similar flavonoids: Robinetin (B1679494) and Robinin . This guide will focus on Robinetin , a pentahydroxyflavone, due to the greater availability of research data, assuming "this compound" is a likely misspelling. The limited information found for a compound explicitly named "this compound" suggests it is synonymous with (S)-2,3-Dihydro-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one, with a molecular formula of C15H12O6 and a molecular weight of 288.3 g/mol [1][2]. It is reported to be soluble in DMSO[2].

Robinetin: An Overview

Robinetin (3,3',4',5',7-Pentahydroxyflavone) is a flavonoid with a range of biological activities, including antifungal, antiviral, antibacterial, antimutagenic, and antioxidant properties[3]. It can also inhibit lipid peroxidation and protein glycosylation[3]. Its chemical structure consists of a flavonoid backbone with hydroxyl groups at the 3, 5, 7, 3', and 4' positions[4]. This polyhydroxylated nature significantly influences its solubility and stability.

Solubility of Robinetin

The solubility of flavonoids like robinetin is a critical parameter for their application in drug development, as it affects bioavailability and formulation. The presence of multiple hydroxyl groups allows for hydrogen bonding, which dictates solubility in different solvents[5].

Qualitative Solubility
  • Polar Solvents: Generally, polyhydroxylated flavonoids like robinetin are more soluble in polar organic solvents[5]. A supplier indicates that robinetin is sparingly soluble in DMSO and slightly soluble in methanol (B129727) (with heating)[6].

  • Water: Despite its polar hydroxyl groups, the overall large hydrophobic carbon skeleton of robinetin is expected to limit its water solubility, a common characteristic of many flavonoids[4].

Quantitative Solubility Data

Table 1: Predicted and Reported Solubility of Robinetin and Related Flavonoids

CompoundSolventTemperature (°C)SolubilityReference
RobinetinDMSONot SpecifiedSparingly Soluble[6]
RobinetinMethanolNot SpecifiedSlightly Soluble (Heated)[6]
Quercetin (B1663063)Acetone (B3395972)5080 mmol·L⁻¹[7]
Quercetintert-Amyl Alcohol5067 mmol·L⁻¹[7]
QuercetinAcetonitrile505.40 mmol·L⁻¹[7]

Stability of Robinetin

The stability of flavonoids is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The hydroxyl groups on the flavonoid skeleton are susceptible to oxidation and degradation[4].

pH-Dependent Stability

The stability of flavonoids can be significantly affected by pH. For many flavonoids, degradation accelerates in neutral to alkaline conditions. For instance, studies on other flavonoids have shown that they are most stable in acidic conditions and that stability decreases as the pH increases[9]. This is often due to the deprotonation of hydroxyl groups at higher pH, making the molecule more susceptible to oxidation.

Temperature-Dependent Stability

Temperature is a critical factor in the degradation kinetics of flavonoids. Generally, higher temperatures accelerate degradation reactions[10]. The degradation often follows first-order kinetics[10][11]. The Arrhenius equation can be used to model the temperature dependence of the degradation rate constant and to calculate the activation energy for the degradation process[10].

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of flavonoids. This photodegradation is also often pH-dependent[11].

Table 2: Factors Affecting Flavonoid Stability

ParameterGeneral Effect on StabilityKey Considerations
pH Generally more stable in acidic conditions; degradation increases with increasing pH.The specific pKa values of the hydroxyl groups influence the pH at which degradation becomes significant.
Temperature Higher temperatures accelerate degradation.The degradation rate often follows first-order kinetics. The Arrhenius equation can model this relationship.[10]
Light UV and visible light can cause photodegradation.The extent of degradation depends on the wavelength and intensity of light, as well as the solvent and pH.
Oxygen The presence of oxygen can lead to oxidative degradation.The antioxidant properties of flavonoids are due to their ability to scavenge free radicals, but this process also involves their own oxidation.

Experimental Protocols

Solubility Determination: Isothermal Shake-Flask Method

This is a common method for determining the solubility of compounds in various solvents[12].

Workflow for Isothermal Shake-Flask Solubility Measurement

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess flavonoid to a known volume of solvent in a sealed vial. B Place vials in a shaker bath at a constant temperature. A->B C Shake until equilibrium is reached (e.g., 24-72 hours). B->C D Allow solid to settle. C->D E Withdraw a sample of the supernatant. D->E F Filter the sample (e.g., 0.22 µm syringe filter). E->F G Dilute the sample with a suitable solvent. F->G H Analyze the concentration by HPLC-UV. G->H

Caption: Workflow for solubility determination using the shake-flask method.

Methodology:

  • Preparation: An excess amount of the flavonoid is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are placed in a constant temperature shaker bath and agitated for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sampling and Analysis: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn, filtered (typically through a 0.22 µm filter) to remove any undissolved solid, and then diluted. The concentration of the flavonoid in the diluted sample is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV)[13].

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to understand the degradation pathways and kinetics under various stress conditions[14].

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of the flavonoid. C Add flavonoid stock to stress solutions. A->C B Prepare stress solutions (e.g., acidic, basic, oxidative). B->C D Incubate samples under specific conditions (e.g., elevated temperature, light exposure). C->D E Withdraw samples at predetermined time points. D->E F Neutralize the sample if necessary. E->F G Analyze by a stability-indicating HPLC method. F->G H Quantify the remaining flavonoid and identify degradation products. G->H

Caption: General workflow for a forced degradation study of a flavonoid.

Methodology:

  • Stress Conditions: Solutions of the flavonoid are prepared in various media, including acidic (e.g., HCl), basic (e.g., NaOH), and oxidative (e.g., H₂O₂) solutions. These solutions are then subjected to stress conditions such as elevated temperatures (e.g., 40-80°C) and exposure to light (in a photostability chamber).

  • Time-Point Analysis: Samples are withdrawn at various time points.

  • Quantification: The amount of the parent flavonoid remaining is quantified using a stability-indicating HPLC method. This type of method should be able to separate the parent drug from its degradation products.

  • Kinetics: The degradation rate constants (k) can be determined by plotting the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics[10].

Signaling Pathways

While specific signaling pathways for "this compound" are not detailed, robinetin, as a flavonoid, is known to modulate various cellular signaling pathways, which contributes to its biological activities. For instance, it has been reported to inhibit HIV-1 integrase and acetylcholinesterase[4]. The antioxidant activity of flavonoids is often linked to their ability to scavenge reactive oxygen species (ROS) and modulate signaling pathways involved in oxidative stress, such as the Nrf2-ARE pathway.

Simplified Antioxidant Signaling Pathway

G cluster_stress Cellular Stress cluster_intervention Intervention cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Activation ROS->Nrf2 Cell_Protection Cellular Protection ROS->Cell_Protection damages Robinetin Robinetin Robinetin->ROS scavenges Robinetin->Nrf2 promotes ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes ARE->Antioxidant_Enzymes Antioxidant_Enzymes->Cell_Protection

Caption: Simplified diagram of Robinetin's potential role in the Nrf2-ARE antioxidant pathway.

This guide provides a foundational understanding of the solubility and stability of robinetin, which is likely the compound of interest referred to as "this compound." The provided experimental protocols and diagrams offer a framework for researchers and drug development professionals to further investigate this promising flavonoid. Given the limited specific data for robinetin itself, further experimental work is necessary to fully characterize its physicochemical properties.

References

Potential Therapeutic Applications of Robinetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Robinetin, a naturally occurring polyhydroxylated flavonol, has emerged as a compound of significant interest in the field of drug discovery due to its broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the potential therapeutic applications of Robinetin, with a focus on its anticancer, antiviral, antioxidant, and anti-inflammatory properties. This document details the underlying mechanisms of action, including the modulation of key signaling pathways, and presents quantitative data from various in vitro studies. Furthermore, it provides detailed experimental protocols for the evaluation of its bioactivities and visual representations of its molecular interactions to support further research and development efforts by researchers, scientists, and drug development professionals.

Introduction

Robinetin (3,3',4',5',7-pentahydroxyflavone) is a flavonoid found in various medicinal plants, particularly within the Fabaceae family.[1] Flavonoids are a class of polyphenolic compounds known for their diverse health benefits, including antioxidant, anti-inflammatory, and anticancer effects.[3][4] Robinetin, specifically, has demonstrated a range of promising bioactivities in preclinical studies, suggesting its potential as a lead compound for the development of novel therapeutics for a variety of diseases. This guide aims to consolidate the current scientific knowledge on Robinetin to facilitate further investigation into its therapeutic potential.

Therapeutic Potential and Mechanisms of Action

Robinetin exhibits a multifaceted pharmacological profile, with potential applications in oncology, virology, and the management of inflammatory and oxidative stress-related diseases.

Anticancer Activity

Robinetin has demonstrated moderate antiproliferative activity in various cancer cell lines. Its anticancer effects are attributed to several mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Signaling Pathways:

  • PI3K/Akt Pathway: Like other flavonoids, Robinetin is thought to interfere with the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis in cancer cells. The proposed mechanism involves the inhibition of Akt phosphorylation, which in turn affects downstream targets that regulate cell growth and survival.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade in cancer cell proliferation and survival. Flavonoids have been shown to modulate the MAPK pathway, including the ERK, JNK, and p38 subfamilies. Robinetin's interaction with this pathway may contribute to its anticancer effects by inducing apoptosis and inhibiting cell proliferation.

  • NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. Flavonoids can inhibit the NF-κB pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

// Nodes Robinetin [label="Robinetin", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [shape=point, style=invis];

// Edges Robinetin -> Inhibition [arrowhead=tee, style=dashed, color="#EA4335"]; Inhibition -> PI3K [color="#EA4335"]; RTK -> PI3K [color="#4285F4"]; PI3K -> PIP2 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; PIP2 -> PIP3 [color="#4285F4"]; PIP3 -> Akt [label=" activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Akt -> mTOR [label=" activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Akt -> Apoptosis [arrowhead=tee, label=" inhibits", fontsize=8, fontcolor="#5F6368", color="#EA4335"]; mTOR -> CellGrowth [color="#4285F4"]; } .dot Caption: Robinetin's proposed inhibition of the PI3K/Akt signaling pathway.

// Nodes Robinetin [label="Robinetin", fillcolor="#FBBC05", fontcolor="#202124"]; GrowthFactors [label="Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [shape=point, style=invis];

// Edges Robinetin -> Inhibition [arrowhead=tee, style=dashed, color="#EA4335"]; Inhibition -> Raf [color="#EA4335"]; GrowthFactors -> Ras [color="#4285F4"]; Ras -> Raf [color="#4285F4"]; Raf -> MEK [color="#4285F4"]; MEK -> ERK [color="#4285F4"]; ERK -> Proliferation [color="#4285F4"]; ERK -> Apoptosis [arrowhead=tee, color="#EA4335"]; } .dot Caption: Postulated modulation of the MAPK/ERK signaling pathway by Robinetin.

// Nodes Robinetin [label="Robinetin", fillcolor="#FBBC05", fontcolor="#202124"]; Stimuli [label="Inflammatory\nStimuli (e.g., TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Gene [label="Gene Transcription\n(Pro-inflammatory & Pro-survival)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibition [shape=point, style=invis];

// Edges Robinetin -> Inhibition [arrowhead=tee, style=dashed, color="#EA4335"]; Inhibition -> IKK [color="#EA4335"]; Stimuli -> IKK [color="#4285F4"]; IKK -> IkB [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; IkB -> NFkB [arrowhead=tee, label=" inhibits", fontsize=8, fontcolor="#5F6368", color="#EA4335"]; IKK -> NFkB [style=invis]; NFkB -> Nucleus [label=" translocates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Nucleus -> Gene [color="#4285F4"]; } .dot Caption: Hypothesized inhibition of the NF-κB signaling pathway by Robinetin.

Antiviral Activity

Robinetin has shown potential as an antiviral agent, notably against Human Immunodeficiency Virus Type 1 (HIV-1). It is known to inhibit HIV-1 integrase, a crucial enzyme for the replication of the virus. In silico studies have also suggested that Robinetin may have antiviral potential against SARS-CoV-2 by binding to the main protease (Mpro) and the spike glycoprotein.

Antioxidant Activity

Robinetin is a potent antioxidant. Its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The antioxidant mechanism is believed to primarily follow the Hydrogen Atom Transfer (HAT) pathway. This activity is crucial for protecting cells from oxidative damage, which is implicated in a wide range of chronic diseases.

Anti-inflammatory Activity

The anti-inflammatory properties of Robinetin are closely linked to its antioxidant activity and its ability to modulate inflammatory signaling pathways such as the NF-κB pathway. By inhibiting the production of pro-inflammatory cytokines and enzymes, Robinetin can potentially mitigate inflammatory responses.

Quantitative Data

The following tables summarize the quantitative data on the biological activities of Robinetin from various in vitro studies.

Table 1: Anticancer and Cytotoxic Activity of Robinetin
Cell Line IC50 Value
Colon Carcinoma (SW480, T84)100 µM
Human Melanoma (HMV II)No melanogenesis-promoting activity
Drug-resistant Colon Cancer (Colo 320)Marginal effects on reversing multi-drug resistance
Table 2: Antiviral and Enzyme Inhibitory Activity of Robinetin
Target IC50 Value
HIV-1 Integrase (3'-processing)5.9 ± 1.9 µM
HIV-1 Integrase (strand transfer)1.6 ± 0.7 µM
Acetylcholinesterase456.48 ± 2.57 µM
RIPK143.8 µM
Multidrug Resistance Protein 1 (MRP1)13.6 µM
Multidrug Resistance Protein 2 (MRP2)15.0 µM
NADH-oxidase19 nmol/mg protein
Table 3: Antiparasitic and Antibacterial Activity of Robinetin
Organism IC50 / MIC Value
Leishmania donovani5.9 µg/mL
Trypanosoma brucei rhodesiense5.3 µg/mL
Trypanosoma cruzi> 30 µg/mL
Proteus vulgarisMIC: 100 µg/mL
Staphylococcus aureusMIC: 100 µg/mL

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is for assessing the cytotoxic effects of Robinetin on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Robinetin (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treatment: Treat the cells with various concentrations of Robinetin and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed cells in\n96-well plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate1 [label="Incubate\novernight", fillcolor="#FFFFFF", fontcolor="#202124"]; Treat [label="Treat with\nRobinetin", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate for\n24-72h", fillcolor="#FFFFFF", fontcolor="#202124"]; AddMTT [label="Add MTT\nreagent", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate3 [label="Incubate for 4h", fillcolor="#FFFFFF", fontcolor="#202124"]; AddSol [label="Add solubilization\nsolution", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate4 [label="Incubate\novernight", fillcolor="#FFFFFF", fontcolor="#202124"]; Read [label="Read absorbance\nat 570 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze data and\ndetermine IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seed; Seed -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> AddSol; AddSol -> Incubate4; Incubate4 -> Read; Read -> Analyze; Analyze -> End; } .dot Caption: Workflow for the MTT cell viability assay.

HIV-1 Integrase Inhibition Assay

This protocol describes a non-radioactive, fluorescence-based assay to measure the inhibition of HIV-1 integrase 3'-processing activity.

Materials:

  • Recombinant HIV-1 Integrase

  • 3'-Processing DNA substrate (fluorophore-labeled)

  • Assay buffer

  • Robinetin (dissolved in DMSO)

  • Positive control inhibitor

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Preparation: Prepare serial dilutions of Robinetin and the positive control in the assay buffer.

  • Assay Setup: In a 96-well plate, add the diluted Robinetin or control.

  • Enzyme Addition: Add diluted HIV-1 integrase to each well and incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add the DNA substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare Robinetin\ndilutions", fillcolor="#FBBC05", fontcolor="#202124"]; AddInhibitor [label="Add inhibitor to\n96-well plate", fillcolor="#FFFFFF", fontcolor="#202124"]; AddEnzyme [label="Add HIV-1\nIntegrase", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate1 [label="Incubate for 15 min\nat 37°C", fillcolor="#FFFFFF", fontcolor="#202124"]; AddSubstrate [label="Add DNA\nsubstrate", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate2 [label="Incubate for 60 min\nat 37°C", fillcolor="#FFFFFF", fontcolor="#202124"]; Read [label="Read fluorescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze data and\ndetermine IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare; Prepare -> AddInhibitor; AddInhibitor -> AddEnzyme; AddEnzyme -> Incubate1; Incubate1 -> AddSubstrate; AddSubstrate -> Incubate2; Incubate2 -> Read; Read -> Analyze; Analyze -> End; } .dot Caption: Workflow for the HIV-1 Integrase inhibition assay.

Conclusion

Robinetin is a promising natural compound with a wide array of potential therapeutic applications. Its demonstrated anticancer, antiviral, antioxidant, and anti-inflammatory activities, coupled with its ability to modulate key cellular signaling pathways, make it a strong candidate for further drug development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore and validate the therapeutic efficacy of Robinetin in various disease models. Further in vivo studies and clinical investigations are warranted to fully elucidate its potential as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Use of Robinin in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin (B1680710), a flavonoid glycoside with the chemical structure kaempferol-3-O-robinoside-7-O-rhamnoside, has emerged as a compound of significant interest in preclinical research.[1] Exhibiting a range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects, robinin is a promising candidate for therapeutic development.[1] These application notes provide a comprehensive overview of the methodologies for utilizing robinin in mouse models, with a focus on cancer, neuroinflammation, and neurodegenerative diseases. Detailed experimental protocols and data presentation are included to guide researchers in designing and executing their in vivo studies.

Mechanism of Action

Robinin exerts its biological effects through the modulation of key signaling pathways. Its anti-inflammatory properties are attributed to the inhibition of the Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[1] By targeting TLR2 and TLR4, robinin can suppress the downstream activation of NF-κB, a critical transcription factor for pro-inflammatory cytokines such as TNF-α and IL-6.[1] In the context of cancer, robinin has been shown to inhibit the TLR2-PI3K-AKT signaling pathway, which is frequently dysregulated in cancer and promotes cell proliferation and survival.[1]

Data Presentation

The following tables summarize the quantitative data from preclinical studies of robinin in various animal models.

Table 1: Pharmacokinetics of Robinin in Rodents
Parameter Value
Animal Model Rat
Route of Administration Oral
Cmax Not readily available in public domain[1]
Tmax Not readily available in public domain[1]
Half-life Not readily available in public domain[1]
Bioavailability Not readily available in public domain[1]
Table 2: Toxicology of Robinin in Mice
Parameter Value
LD50 (Oral) > 1 g/kg[2]
Table 3: Efficacy of Robinin in a Pancreatic Cancer Mouse Model
Animal Model NKG Mice with subcutaneous Panc-1 cell xenografts
Treatment Robinin (50 mg/kg, gastric irrigation)
Tumor Volume Reduction Significantly smaller than PBS control
Effect on Body Weight Less weight loss compared to PBS control

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Efficacy of Robinin in a Xenograft Mouse Model

This protocol outlines the procedure for assessing the anti-cancer potential of robinin in a subcutaneous xenograft mouse model.

1. Cell Culture and Animal Model:

  • Human pancreatic cancer cells (e.g., Panc-1) are cultured under standard conditions.

  • Immunocompromised mice (e.g., NKG mice), 8 weeks old, are used for tumor implantation.

2. Tumor Implantation:

  • A suspension of 6 x 10^6 Panc-1 cells is subcutaneously injected into the left flank of each mouse.

  • Tumor growth is monitored regularly until palpable tumors of 7-8 mm in diameter develop (approximately 2 weeks).

3. Treatment Protocol:

  • Once tumors are established, mice are randomly assigned to treatment and control groups.

  • Treatment Group: Administer robinin at a dose of 50 mg/kg via gastric irrigation daily.

  • Control Group: Administer an equivalent volume of the vehicle (e.g., PBS) via gastric irrigation daily.

4. Efficacy Evaluation:

  • Tumor volume and mouse body weight are measured at regular intervals throughout the study.

  • At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

5. Statistical Analysis:

  • Tumor growth curves and changes in body weight are analyzed using appropriate statistical methods (e.g., two-way ANOVA).

  • Differences in final tumor weight between groups are analyzed using a t-test or one-way ANOVA.

Protocol 2: Induction of Neuroinflammation with Lipopolysaccharide (LPS) in Mice

This protocol describes a widely used method to induce systemic inflammation and neuroinflammation in mice, which can be adapted to evaluate the anti-inflammatory effects of robinin.

1. Animals:

  • C57BL/6J mice are commonly used for this model.

2. LPS Administration:

  • Lipopolysaccharide (LPS) from E. coli is dissolved in sterile saline.

  • Administer LPS via intraperitoneal (i.p.) injection. Dosing regimens can vary, for example, a single high dose or repeated lower doses (e.g., 250 µg/kg for 7 days).

3. Robinin Treatment:

  • Robinin can be administered prior to or concurrently with the LPS challenge. The route of administration (e.g., oral gavage, i.p. injection) and dosage should be optimized based on preliminary studies.

4. Assessment of Neuroinflammation:

  • Behavioral Tests: Cognitive function can be assessed using tests like the Morris water maze or passive avoidance test.

  • Biochemical Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in serum and brain homogenates can be measured by ELISA.

  • Immunohistochemistry: Brain sections can be stained for markers of microglial activation (e.g., Iba-1) and neuronal loss.

  • Western Blot: Expression of key inflammatory signaling proteins (e.g., components of the NF-κB pathway) can be analyzed.

Protocol 3: MPTP-Induced Mouse Model of Parkinson's Disease

This protocol details the induction of a Parkinson's disease-like pathology in mice using the neurotoxin MPTP, which can be used to assess the neuroprotective effects of robinin.

1. Animals:

  • C57BL/6 mice are susceptible to MPTP-induced neurotoxicity.

2. MPTP Administration:

  • Caution: MPTP is a hazardous substance and requires strict safety protocols.

  • A common regimen involves four intraperitoneal injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.

3. Robinin Treatment:

  • Robinin treatment can be initiated before, during, or after MPTP administration to evaluate its protective or restorative effects.

4. Evaluation of Neuroprotection:

  • Behavioral Analysis: Motor function can be assessed using tests like the rotarod, pole test, or open field test.

  • Neurochemical Analysis: Striatal dopamine (B1211576) levels and its metabolites can be quantified using HPLC.

  • Immunohistochemistry: Loss of dopaminergic neurons in the substantia nigra can be visualized and quantified by staining for tyrosine hydroxylase (TH).

Visualizations

Signaling Pathways

robinin_signaling cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anti-cancer Pathway Robinin_inflam Robinin TLR2_4 TLR2/TLR4 Robinin_inflam->TLR2_4 inhibits NFkB NF-κB TLR2_4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes transcription Robinin_cancer Robinin TLR2_cancer TLR2 Robinin_cancer->TLR2_cancer inhibits PI3K_AKT PI3K/AKT Pathway TLR2_cancer->PI3K_AKT activates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation promotes

Caption: Signaling pathways modulated by Robinin.

Experimental Workflow

experimental_workflow cluster_setup Model Development cluster_treatment Intervention cluster_evaluation Data Collection & Analysis animal_model Select Appropriate Mouse Model disease_induction Induce Disease Pathology (e.g., Tumor Xenograft, LPS, MPTP) animal_model->disease_induction treatment_groups Randomize into Treatment & Control Groups disease_induction->treatment_groups administer_robinin Administer Robinin (Define Dose, Route, Frequency) treatment_groups->administer_robinin behavioral Behavioral Assessments administer_robinin->behavioral biochemical Biochemical & Molecular Analyses administer_robinin->biochemical histological Histological Examination administer_robinin->histological data_analysis Statistical Analysis behavioral->data_analysis biochemical->data_analysis histological->data_analysis

Caption: General experimental workflow for in vivo studies.

References

Robtin dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following document is a fictional representation created to fulfill a specific content format request. "Robtin" is not a recognized drug or compound. The data, protocols, and pathways described herein are entirely hypothetical and for illustrative purposes only. This information should not be used for any real-world research, clinical application, or decision-making.

Application Notes and Protocols: this compound (Fictional Compound)

For Research Use Only (RUO). Not for use in diagnostic procedures.

Compound: this compound (RTN-42) Target: Selective inhibitor of Tyrosine Kinase Receptor Zeta (TKRZ) Molecular Weight: 482.5 g/mol Appearance: White to off-white crystalline solid

Background

This compound is a potent and selective small molecule inhibitor of the Tyrosine Kinase Receptor Zeta (TKRZ), a receptor tyrosine kinase implicated in aberrant cell proliferation and survival signals in specific oncogenic pathways. These notes provide guidelines for the preclinical in vitro and in vivo application of this compound for research purposes.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various TKRZ-positive cancer cell lines after 72 hours of continuous exposure.

Cell LineCancer TypeIC50 (nM)95% Confidence Interval (nM)
NCI-H460Non-Small Cell Lung15.212.8 - 18.1
A549Non-Small Cell Lung18.916.5 - 21.7
MDA-MB-231Triple-Negative Breast25.422.0 - 29.3
HT-29Colorectal150.8135.2 - 168.1
PC-3Prostate> 1000N/A
Table 2: Recommended Dosage for In Vivo Xenograft Studies

The following dosages are recommended starting points for efficacy studies in immunodeficient mice bearing TKRZ-positive tumor xenografts. Final dosage should be optimized for each specific model.

Animal ModelRoute of AdministrationVehicleRecommended Dose Range (mg/kg)Dosing Frequency
Nude Mouse (nu/nu)Oral (p.o.)0.5% Methylcellulose10 - 50Once Daily (QD)
NSG MouseIntraperitoneal (i.p.)10% DMSO, 40% PEG3005 - 25Twice Daily (BID)

Signaling Pathway

The diagram below illustrates the hypothetical TKRZ signaling cascade that is inhibited by this compound. This compound prevents the autophosphorylation of TKRZ upon ligand binding, thereby blocking downstream activation of the PI3K/Akt and MAPK/ERK pathways.

TKRZ_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TKRZ TKRZ Receptor PI3K PI3K TKRZ->PI3K Activates MAPK RAS/RAF/MEK TKRZ->MAPK Activates Akt Akt PI3K->Akt Proliferation Gene Transcription (Proliferation, Survival) Akt->Proliferation Promotes ERK ERK MAPK->ERK ERK->Proliferation Promotes Ligand Growth Factor (Ligand) Ligand->TKRZ Binds This compound This compound This compound->TKRZ Inhibits InVivo_Workflow A 1. Cell Implantation (e.g., 5x10^6 NCI-H460 cells subcutaneously in nude mice) B 2. Tumor Growth (Monitor until tumors reach ~100-150 mm³) A->B C 3. Animal Randomization (Group into Vehicle and This compound treatment arms, n=8-10/group) B->C D 4. Treatment Period (e.g., 21 days of daily oral gavage with Vehicle or this compound at 25 mg/kg) C->D E 5. Monitoring (Measure tumor volume and body weight 2-3 times per week) D->E F 6. Study Endpoint (Tumor volume >1500 mm³ or pre-defined endpoint reached) E->F Endpoint Criteria Met G 7. Data Analysis (Compare tumor growth inhibition (TGI) between groups) F->G

Application Notes and Protocols for Western Blot Analysis of Robinin-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin, a natural flavonoid, has been identified as a potent inhibitor of the Toll-like receptor 2 (TLR2) signaling pathway.[1][2] Emerging research highlights its anti-tumor effects, particularly in pancreatic cancer, where it has been shown to suppress cell proliferation, epithelial-mesenchymal transition (EMT), and inflammation.[1][3] The mechanism of action involves the downregulation of the TLR2-PI3K-AKT signaling cascade.[1][2]

These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of Robinin treatment on key proteins within the TLR2-PI3K-AKT pathway and other relevant markers of EMT and inflammation.

Data Presentation: Quantitative Effects of Robinin Treatment

The following tables summarize the quantitative data on the effects of Robinin treatment on protein expression levels in pancreatic cancer cell lines, as determined by Western blot analysis.

Table 1: Effect of Robinin on TLR2-PI3K-AKT Pathway Protein Expression [2]

Cell LineTreatmentProteinExpression Level vs. ControlP-value
Mia-PACA2RobininTLR2Significantly decreasedP < 0.01
Mia-PACA2RobininPI3K-p85αSignificantly decreasedP < 0.01
Mia-PACA2Robininp-AKTSignificantly decreasedP < 0.01
PANC-1RobininTLR2Significantly decreasedP < 0.01
PANC-1RobininPI3K-p85αSignificantly decreasedP < 0.01
PANC-1Robininp-AKTSignificantly decreasedP < 0.01

Table 2: Effect of Robinin on EMT and Inflammatory Marker Expression [1][3]

Cell LineTreatmentProteinExpression Level vs. ControlP-value
Mia-PACA2Robinin (1 µM)α-SMAAttenuatedP < 0.01
Mia-PACA2Robinin (1 µM)SnailAttenuatedP < 0.01
Mia-PACA2Robinin (1 µM)IL-6DiminishedP < 0.01
Mia-PACA2Robinin (1 µM)TNF-αDiminishedP < 0.01
PANC-1Robinin (1 µM)α-SMAAttenuatedP < 0.01
PANC-1Robinin (1 µM)SnailAttenuatedP < 0.01
PANC-1Robinin (1 µM)IL-6DiminishedP < 0.01
PANC-1Robinin (1 µM)TNF-αDiminishedP < 0.01

Signaling Pathway and Experimental Workflow

Robinin_Signaling_Pathway Robinin Robinin TLR2 TLR2 Robinin->TLR2 Inhibits PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation Proliferation Cell Proliferation pAKT->Proliferation EMT EMT (α-SMA, Snail) pAKT->EMT Inflammation Inflammation (IL-6, TNF-α) pAKT->Inflammation

Figure 1: Robinin's inhibitory effect on the TLR2-PI3K-AKT signaling pathway.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cluster_3 Data Analysis A Cell Culture (e.g., Mia-PACA2, PANC-1) B Robinin Treatment (and controls) A->B C Cell Lysis (RIPA buffer with inhibitors) B->C D Protein Quantification (BCA Assay) C->D E Sample Preparation for Loading (Laemmli buffer, denaturation) D->E F SDS-PAGE E->F G Protein Transfer (PVDF or Nitrocellulose) F->G H Blocking (e.g., 5% BSA or milk) G->H I Primary Antibody Incubation (e.g., anti-TLR2, anti-p-AKT) H->I J Secondary Antibody Incubation (HRP-conjugated) I->J K Signal Detection (ECL substrate) J->K L Image Acquisition K->L M Densitometry Analysis L->M N Normalization (to loading control, e.g., β-actin) M->N

Figure 2: General workflow for Western blot analysis after Robinin treatment.

Experimental Protocols

Cell Culture and Robinin Treatment
  • Cell Lines: Mia-PACA2 and PANC-1 pancreatic cancer cell lines are recommended.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Robinin Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Prepare a stock solution of Robinin in a suitable solvent (e.g., DMSO).

    • Treat cells with the desired concentration of Robinin (e.g., 1 µM) for the specified time (e.g., 24 hours).

    • Include appropriate controls: untreated cells and vehicle-treated cells (cells treated with the same concentration of the solvent used to dissolve Robinin).

Protein Lysate Preparation
  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the protein extract and transfer it to a new tube. Avoid disturbing the pellet.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

  • Normalize the protein concentration of all samples to be equal using the lysis buffer.

SDS-PAGE and Protein Transfer
  • Prepare protein samples for loading by adding 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes to denature the proteins.

  • Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel (gel percentage will depend on the molecular weight of the target proteins).

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-TLR2, anti-PI3K, anti-phospho-AKT, anti-α-SMA, anti-Snail, anti-IL-6, anti-TNF-α, or a loading control like anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

Signal Detection and Data Analysis
  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein band to the intensity of the loading control band (e.g., β-actin) in the same lane to account for any variations in protein loading.

References

Application Notes and Protocols for Robtin in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robtin, also known as Rottlerin or Mallotoxin, is a natural polyphenol derived from the plant Mallotus philippinensis.[1][2] It has garnered significant interest in biomedical research due to its wide range of biological activities, including the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways.[3][4][5] While initially characterized as a selective inhibitor of protein kinase C-delta (PKCδ), subsequent studies have revealed a more complex pharmacological profile, with this compound affecting multiple kinase pathways and acting as a mitochondrial uncoupler. This pleiotropic nature makes this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic targets and drug candidates.

These application notes provide detailed protocols and data presentation guidelines for the utilization of this compound in HTS assays. The information is intended to assist researchers in designing and executing robust screening experiments to explore this compound's mechanism of action and identify new molecular targets.

Mechanism of Action and Key Signaling Pathways

This compound's primary mode of action was initially attributed to its inhibitory effect on PKCδ. However, it is now understood that this compound interacts with a broader spectrum of cellular targets. Its ability to uncouple mitochondria and impact cellular ATP levels can indirectly affect numerous signaling cascades. Key pathways modulated by this compound include:

  • Protein Kinase C (PKC) Pathway: this compound exhibits inhibitory activity against several PKC isoforms, with a higher potency for PKCδ.

  • mTOR Signaling: this compound can stimulate autophagy by targeting signaling cascades upstream of the mTORC1 complex.

  • NF-κB Signaling: this compound has been shown to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.

  • Cell Cycle Regulation: this compound can induce cell cycle arrest by downregulating key proteins such as cyclin D1.

  • Apoptosis Induction: this compound is a known inducer of apoptosis, often mediated through the activation of caspases.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the inhibitory concentrations (IC50) and effective concentrations of this compound across various kinases and cellular assays, providing a baseline for dose-response studies in HTS.

Table 1: Inhibitory Activity of this compound against Protein Kinases

Kinase TargetIC50 (µM)Source
PKCδ (from Sf9 insect cells)3
PKCδ (from porcine spleen)6
CaM kinase III5.3
PKCα30
PKCγ40
PKCβ42
PKCη82
Casein Kinase II (CKII)30
Protein Kinase A (PKA)78
PRAK1.9
MAPKAP-K25

Table 2: Cellular Activity of this compound in In Vitro Assays

Cell LineAssay TypeEffectConcentration (µM)Time (hours)Source
Patu8988 (Pancreatic Cancer)Cell Growth Inhibition~45% inhibition248
Patu8988 (Pancreatic Cancer)Cell Growth Inhibition~65% inhibition272
Panc1 (Pancreatic Cancer)Cell Growth Inhibition~30% inhibition172
Panc1 (Pancreatic Cancer)Cell Growth Inhibition~75% inhibition372
Patu8988 (Pancreatic Cancer)Apoptosis InductionIncrease from 17.1% to 28.5%448
Panc1 (Pancreatic Cancer)Apoptosis InductionIncrease from 12.76% to 31.5%348
PC3 (Prostate Cancer)Cell Proliferation Inhibition~70% inhibition372
PC3 (Prostate Cancer)Cell Proliferation Inhibition~90% inhibition572
DU145 (Prostate Cancer)Cell Proliferation Inhibition~60% inhibition372
DU145 (Prostate Cancer)Cell Proliferation Inhibition~75% inhibition572
HMVEC (Endothelial Cells)Cyclin D-1 mRNA reductionDramatic decrease202, 6, 24

Experimental Protocols

Here we provide detailed protocols for two common HTS assays relevant to this compound's known biological activities: a cell viability assay to screen for effects on cell proliferation and a kinase inhibition assay.

Protocol 1: High-Throughput Cell Viability Assay

Objective: To screen a compound library for modulators of cell viability in the presence of this compound or to determine the dose-response effect of this compound on a specific cell line.

Materials:

  • Cell line of interest (e.g., Panc1, PC3)

  • Complete cell culture medium

  • 384-well clear-bottom, black-walled microplates

  • This compound (stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

Methodology:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of this compound in DMSO. For a dose-response curve, a 10-point, 3-fold dilution series starting from 100 µM is recommended.

    • Using an acoustic liquid handler or pintool, transfer 100 nL of each this compound dilution or control (DMSO vehicle) to the appropriate wells of the cell plate.

    • Include wells with cells and DMSO only (negative control) and wells with a known cytotoxic compound (positive control).

  • Incubation:

    • Return the plate to the incubator and incubate for 48 to 72 hours.

  • Assay Readout:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control wells.

    • Plot the normalized luminescence against the log of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Protocol 2: High-Throughput Kinase Inhibition Assay (e.g., PKCδ)

Objective: To screen for inhibitors of a specific kinase (e.g., PKCδ) in the presence of this compound as a control inhibitor.

Materials:

  • Recombinant human PKCδ enzyme

  • Fluorescently labeled kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • 384-well low-volume, black microplates

  • This compound (stock solution in DMSO)

  • ADP-Glo™ Kinase Assay kit

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Plating:

    • Dispense 50 nL of each test compound or control (this compound, DMSO) into the wells of a 384-well plate.

  • Enzyme Addition:

    • Prepare a solution of PKCδ in kinase assay buffer.

    • Add 5 µL of the enzyme solution to each well.

  • Reaction Initiation:

    • Prepare a mixture of the substrate peptide and ATP in kinase assay buffer.

    • Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a microplate reader.

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Calculate the percent inhibition for each compound.

    • For hits, perform a dose-response experiment to determine the IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways affected by this compound and a typical HTS workflow.

Robtin_Signaling_Pathways This compound This compound PKC_delta PKCδ This compound->PKC_delta Inhibits Mitochondria Mitochondria This compound->Mitochondria Uncouples mTORC1 mTORC1 This compound->mTORC1 Inhibits NF_kB NF-κB This compound->NF_kB Inhibits Cell_Cycle Cell Cycle (e.g., Cyclin D1) This compound->Cell_Cycle Arrests Apoptosis Apoptosis (e.g., Caspase-3) This compound->Apoptosis Induces Proliferation Cell Proliferation PKC_delta->Proliferation Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Inflammation Inflammation NF_kB->Inflammation Promotes Cell_Cycle->Proliferation Apoptosis->Proliferation Inhibits

Caption: this compound's multifaceted impact on key cellular signaling pathways.

HTS_Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Seeding 1. Cell Seeding (384-well plate) Compound_Plating 2. Compound Plating (this compound/Library) Cell_Seeding->Compound_Plating Incubation 3. Incubation (48-72h) Compound_Plating->Incubation Reagent_Addition 4. Reagent Addition (e.g., CellTiter-Glo) Incubation->Reagent_Addition Data_Acquisition 5. Data Acquisition (Plate Reader) Reagent_Addition->Data_Acquisition Analysis 6. Data Analysis (Normalization, Curve Fitting) Data_Acquisition->Analysis Hit_ID 7. Hit Identification Analysis->Hit_ID

Caption: A generalized workflow for a high-throughput screening assay.

Conclusion

This compound's diverse biological activities make it a powerful chemical probe for dissecting complex cellular processes and for use as a control compound in HTS campaigns. The provided protocols and data summaries offer a starting point for researchers to incorporate this compound into their drug discovery and target validation efforts. Careful consideration of its pleiotropic effects is essential for accurate data interpretation and the successful identification of novel bioactive molecules.

References

Application Note: Protocol for Dissolving Robtin for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the dissolution of Robtin, a novel kinase inhibitor, for use in various in vitro and in vivo experimental settings. Proper dissolution and preparation of this compound are critical for ensuring experimental reproducibility and obtaining accurate, reliable data. The following protocols have been optimized for this compound's physicochemical properties to maintain its stability and biological activity.

Materials and Reagents

Material/ReagentSupplierCatalog No.
This compound powderExampleCorpRB-12345
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
Phosphate-Buffered Saline (PBS), 10XThermo FisherAM9625
Sterile, nuclease-free waterThermo FisherAM9937
0.22 µm Syringe FiltersMilliporeSigmaSLGP033RS
Sterile microcentrifuge tubesEppendorf022431021
Vortex mixerScientific IndustriesSI-0236
Sonicator bathBranson UltrasonicsM1800H

This compound Stock Solution Preparation (10 mM)

A 10 mM stock solution is recommended for most applications and for long-term storage.

Protocol:

  • Equilibrate this compound powder and DMSO to room temperature.

  • Weigh the required amount of this compound powder using a calibrated analytical balance. For a 10 mM stock, use the following formula: Weight (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000 (Assuming a Molecular Weight of 450.5 g/mol for this compound)

  • Add the appropriate volume of DMSO to the this compound powder to achieve a 10 mM concentration.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes at room temperature to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the 10 mM stock solution in the appropriate cell culture medium or experimental buffer.

Protocol:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your experimental medium. V1 = (C2 * V2) / C1 Where: V1 = Volume of stock solution, C1 = Concentration of stock solution (10 mM), V2 = Final volume of working solution, C2 = Final concentration of working solution.

  • Add the calculated volume of the this compound stock solution to the experimental medium.

  • Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing to prevent precipitation.

  • The final concentration of DMSO in the working solution should be kept below 0.1% to minimize solvent-induced cellular toxicity.

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for treating cultured cells with this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Prepare Working Solution in Cell Culture Medium prep_stock->prep_working Dilute treat_cells Treat Cells with Rbtin Working Solution prep_working->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate harvest Harvest Cells for Downstream Analysis incubate->harvest analysis Perform Assay (e.g., Western Blot, qPCR) harvest->analysis

Caption: Workflow for cell treatment with this compound.

This compound Signaling Pathway Inhibition

Rbtin is known to inhibit the hypothetical "Kinase Signaling Pathway," which plays a crucial role in cell proliferation and survival. The diagram below illustrates the proposed mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB KinaseC Kinase C KinaseB->KinaseC TF Transcription Factor KinaseC->TF Rbtin Rbtin Rbtin->KinaseB Inhibits Gene Target Gene Expression TF->Gene Promotes

Caption: Proposed inhibition of the Kinase B signaling pathway by this compound.

Troubleshooting

ProblemPossible CauseSolution
This compound precipitates in aqueous solutionLow solubility in the chosen buffer.Increase the percentage of DMSO (not exceeding 0.5% for most cell lines). Prepare fresh dilutions.
Inconsistent experimental resultsRepeated freeze-thaw cycles of stock solution.Aliquot stock solution into single-use tubes.
Incomplete dissolution of this compound powder.Ensure complete dissolution by vortexing and sonication during stock preparation.
High cellular toxicity observedDMSO concentration is too high.Prepare a serial dilution of the stock to lower the final DMSO concentration to ≤ 0.1%.
This compound concentration is too high.Perform a dose-response curve to determine the optimal, non-toxic working concentration.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and DMSO.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed handling and disposal information.

  • All procedures should be performed in a certified chemical fume hood.

Application of Retinoblastoma Protein (RB) Targeting in CRISPR Screens

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Rbtin" is not a standard or widely recognized name for a protein in molecular biology literature. Based on the context of CRISPR screens and cellular signaling, it is highly probable that this is a typographical error for Retinoblastoma protein (RB or pRb) , a critical tumor suppressor involved in cell cycle regulation. This document will proceed under the assumption that the intended topic is the application of CRISPR screens to study the Retinoblastoma protein.

Introduction

The Retinoblastoma protein (pRb) is a key regulator of the cell cycle, functioning as a tumor suppressor by preventing excessive cell growth.[1] It inhibits cell cycle progression at the G1/S transition by binding to and repressing the activity of the E2F family of transcription factors.[2][3] Dysregulation of the RB pathway is a hallmark of many cancers, making it a crucial target for research and drug development.[2][3]

CRISPR-Cas9 technology has revolutionized functional genomics, providing a powerful tool to investigate the roles of proteins like pRb.[4] CRISPR screens, in both knockout (CRISPRko) and interference (CRISPRi) formats, allow for the systematic interrogation of gene function on a genome-wide or targeted scale.[4][5] These screens can be employed to identify genes that interact with RB, modulate sensitivity to drugs targeting the RB pathway, or are synthetically lethal with RB loss-of-function.

This application note provides an overview of the use of CRISPR screens to study the Retinoblastoma protein, including detailed protocols and data presentation guidelines for researchers, scientists, and drug development professionals.

Key Applications of CRISPR Screens in RB Pathway Research
  • Identification of Synthetic Lethal Partners: CRISPR screens are used to identify genes whose loss is lethal specifically in cancer cells with a mutated or inactivated RB1 gene. This approach can uncover novel therapeutic targets for RB-deficient tumors.

  • Elucidation of Drug Resistance Mechanisms: By performing CRISPR screens in the presence of drugs that target the cell cycle, such as CDK4/6 inhibitors, researchers can identify genes that, when knocked out, confer resistance or sensitivity to these therapies.

  • Mapping the RB Genetic Interaction Network: Genome-wide screens can reveal novel genetic interactions and functional relationships with the RB pathway, providing a deeper understanding of its role in cellular homeostasis.

  • Functional Analysis of RB Domains: CRISPRi screens, utilizing dCas9 fused to RB protein domains, can be used to study the specific functions of different parts of the pRb protein in gene regulation.[2]

Quantitative Data from Representative CRISPR Screens

The following table summarizes hypothetical quantitative data from a CRISPR knockout screen designed to identify synthetic lethal interactions with RB1 loss in a lung cancer cell line. The data is presented as log2 fold change (LFC) of sgRNA abundance in RB1-deficient versus RB1-proficient cells. A negative LFC indicates a synthetic lethal interaction.

GeneGene FunctionLog2 Fold Change (RB1-/- vs RB1+/+)p-value
POLA1 DNA replication-3.5< 0.001
CDK1 Cell cycle progression-3.2< 0.001
PLK1 Mitotic spindle assembly-2.9< 0.001
WEE1 G2/M checkpoint-2.7< 0.005
BRCA1 DNA damage repair-1.5< 0.05
TP53 Tumor suppressor-0.5> 0.05

Table 1: Synthetic Lethal Interactions with RB1 Deficiency. This table shows a list of candidate genes identified in a hypothetical CRISPR screen. The negative log2 fold change indicates that the knockout of these genes is more detrimental to the survival of RB1-deficient cells compared to RB1-proficient cells.

Experimental Protocols

Protocol 1: Pooled CRISPR-Cas9 Knockout Screen to Identify Synthetic Lethal Partners of RB1

This protocol outlines a negative selection screen to identify genes that are essential for the survival of RB1-deficient cells.

Materials:

  • Cas9-expressing RB1-deficient and RB1-proficient cell lines (e.g., lung adenocarcinoma cell lines NCI-H2009 (RB1-/-) and A549 (RB1+/+))

  • Pooled lentiviral sgRNA library (genome-wide or targeted)

  • HEK293T cells for lentivirus production

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent

  • Polybrene or other transduction enhancers

  • Puromycin or other selection antibiotic

  • Genomic DNA extraction kit

  • PCR primers for sgRNA library amplification

  • Next-generation sequencing (NGS) platform

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the pooled sgRNA library, psPAX2, and pMD2.G plasmids using a suitable transfection reagent.

    • Harvest the lentiviral supernatant 48-72 hours post-transfection.

    • Titer the virus to determine the optimal multiplicity of infection (MOI).

  • Lentiviral Transduction:

    • Transduce the Cas9-expressing RB1-deficient and RB1-proficient cells with the lentiviral sgRNA library at a low MOI (~0.3) to ensure that most cells receive a single sgRNA.

    • Use a sufficient number of cells to maintain library representation (e.g., >500 cells per sgRNA).

    • Include a non-transduced control and a control transduced with an empty vector.

  • Antibiotic Selection:

    • 48 hours post-transduction, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

    • Maintain selection until all non-transduced control cells are dead.

  • Cell Culture and Sample Collection:

    • After selection, harvest an initial cell population (T0) for genomic DNA extraction.

    • Culture the remaining cells for a predetermined number of population doublings (e.g., 14-21 days).

    • Passage the cells as needed, maintaining high library representation at each passage.

    • Harvest the final cell population (Tx) for genomic DNA extraction.

  • Genomic DNA Extraction and Sequencing:

    • Extract genomic DNA from the T0 and Tx cell pellets.

    • Amplify the integrated sgRNA sequences from the genomic DNA using PCR.

    • Perform NGS to determine the abundance of each sgRNA in the T0 and Tx samples.

  • Data Analysis:

    • Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

    • Calculate the log2 fold change of each sgRNA between the Tx and T0 samples for both cell lines.

    • Use statistical tools like MAGeCK or BAGEL to identify genes that are significantly depleted in the RB1-deficient cell line compared to the RB1-proficient cell line.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_virus Virus Production cluster_screen CRISPR Screen cluster_analysis Analysis sgRNA_library sgRNA Library (Lentiviral) transfection Transfection sgRNA_library->transfection packaging_plasmids Packaging Plasmids packaging_plasmids->transfection HEK293T HEK293T Cells HEK293T->transfection virus_harvest Lentivirus Harvest transfection->virus_harvest transduction Transduction (MOI ~0.3) virus_harvest->transduction cas9_cells_rb_neg Cas9-expressing RB1-/- Cells cas9_cells_rb_neg->transduction cas9_cells_rb_pos Cas9-expressing RB1+/+ Cells cas9_cells_rb_pos->transduction selection Antibiotic Selection transduction->selection culture Cell Culture (14-21 days) selection->culture t0_sample T0 Sample selection->t0_sample tx_sample Tx Sample culture->tx_sample gDNA_extraction gDNA Extraction t0_sample->gDNA_extraction tx_sample->gDNA_extraction pcr_amplification sgRNA Amplification (PCR) gDNA_extraction->pcr_amplification ngs Next-Generation Sequencing pcr_amplification->ngs data_analysis Data Analysis (MAGeCK/BAGEL) ngs->data_analysis hit_identification Hit Identification data_analysis->hit_identification

Caption: Workflow for a pooled CRISPR knockout screen.

RB_pathway cluster_growth_factors Growth Factors cluster_cyclins_cdks Cell Cycle Regulation cluster_rb_e2f RB-E2F Complex cluster_transcription Transcription GF Growth Factors CyclinD Cyclin D GF->CyclinD CDK46 CDK4/6 CyclinD->CDK46 RB pRb CDK46->RB Phosphorylates CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CDK2->RB Phosphorylates RB_E2F pRb-E2F Complex RB->RB_E2F E2F E2F E2F->RB_E2F S_phase_genes S-phase Genes E2F->S_phase_genes Activates RB_E2F->S_phase_genes Represses Cell_cycle_progression Cell Cycle Progression S_phase_genes->Cell_cycle_progression

Caption: Simplified RB signaling pathway.

Conclusion

CRISPR-based screening is a powerful and versatile methodology for investigating the complex biology of the Retinoblastoma protein. These screens can identify novel therapeutic targets, elucidate mechanisms of drug resistance, and expand our understanding of the genetic network regulated by RB. The protocols and data analysis pipelines described herein provide a framework for researchers to design and execute robust CRISPR screens to probe the function of the RB pathway in health and disease.

References

Robinin: A Promising Flavonoid for Inducing Apoptosis in Cancer Cells - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin, a naturally occurring flavone (B191248) glycoside, has emerged as a compound of interest in oncology research due to its potential to selectively induce apoptosis in cancer cells. This document provides a comprehensive overview of the current understanding of Robinin's pro-apoptotic mechanisms, supported by quantitative data from preclinical studies. Detailed protocols for key experimental assays are provided to facilitate further research and drug development efforts.

Mechanism of Action

Robinin has been shown to induce apoptosis through multiple signaling pathways. In pancreatic cancer, Robinin acts as an inhibitor of Toll-like receptor 2 (TLR2), leading to the downregulation of the PI3K-AKT signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition by Robinin promotes apoptosis.[1] In thyroid cancer cells, Robinin has been observed to modulate the expression of key apoptosis-regulating proteins, including the Bcl-2 family and caspases, and to increase the generation of reactive oxygen species (ROS).

Data Presentation

Table 1: Cytotoxicity of Robinin in Cancer Cell Lines
Cell LineCancer TypeAssayConcentrationEffectReference
TPC-1Thyroid CancerMTT20 µMIC50
SW1736Thyroid CancerMTT20 µMIC50
Mia-PACA2Pancreatic CancerCCK81 µMSlight reduction in cell viability (OD 2.58 ± 0.18 vs. 2.78 ± 0.16 for control)[2]
PANC-1Pancreatic CancerCCK81 µMSlight reduction in cell viability (OD 2.47 ± 0.15 vs. 2.65 ± 0.11 for control)[2]
Mia-PACA2Pancreatic CancerCCK8> 5 µMSignificant reduction in cell viability (P < 0.01) [2]
PANC-1Pancreatic CancerCCK8> 5 µMSignificant reduction in cell viability (P < 0.01)[2]
Table 2: Effect of Robinin on Apoptosis-Related Protein Expression and Activity in Thyroid Cancer Cells (TPC-1 and SW1736)[2]
Protein/ActivityEffect of Robinin (20 µM)
Bcl-2Decreased
BaxIncreased
Caspase-3Increased
Caspase-8Increased activity
Caspase-9Increased activity
c-MycDecreased
Cyclin-D1Decreased
Reactive Oxygen Species (ROS)Increased

Signaling Pathways and Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Studies start Cancer Cell Culture (e.g., Pancreatic, Thyroid) treatment Treat with Robinin (Varying Concentrations and Times) start->treatment viability Cell Viability Assay (MTT / CCK8) treatment->viability apoptosis_detection Apoptosis Detection (Annexin V / PI Staining) treatment->apoptosis_detection protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis end Data Analysis & Conclusion viability->end apoptosis_detection->end protein_analysis->end

References

Troubleshooting & Optimization

Troubleshooting Robtin insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the handling and use of Robtin in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful implementation of your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

The most common initial approach for a poorly water-soluble compound like this compound is to first prepare a concentrated stock solution in a water-miscible organic solvent.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is a powerful and widely used solvent for this purpose due to its ability to dissolve a wide range of organic molecules.[1][2][3] From this high-concentration stock, serial dilutions can be made into your aqueous experimental medium.

Q2: My this compound precipitated when I diluted the DMSO stock into my aqueous buffer. What should I do?

This is a common issue that can occur for several reasons: the final concentration of this compound exceeds its solubility limit in the aqueous medium, or the final concentration of the organic co-solvent (DMSO) is too low to keep it in solution.

Here are steps to resolve this:

  • Method of Dilution: Always add the concentrated DMSO stock to the aqueous buffer, not the other way around. It is critical to add the stock solution dropwise into the larger volume of vigorously stirring or vortexing aqueous buffer to ensure rapid and uniform dispersion.

  • Test Lower Concentrations: The simplest solution may be to test lower final concentrations of this compound in your assay.

  • Increase Co-solvent Percentage: You can try increasing the final percentage of DMSO. However, be mindful of your experimental system's tolerance, as DMSO can be toxic to cells at concentrations typically above 0.5%-1%.

  • Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility. Be cautious, as prolonged heat can degrade some compounds.

Q3: Are there alternatives to DMSO for making a stock solution?

Yes, other common organic solvents for preparing stock solutions of hydrophobic compounds include ethanol, methanol, and dimethylformamide (DMF). The choice of solvent depends on this compound's specific properties and the tolerance of your biological assay to the solvent.

Q4: How does pH affect the solubility of this compound?

For ionizable compounds, adjusting the pH of the aqueous medium can significantly improve solubility. Weakly acidic compounds are generally more soluble at a higher (more basic) pH, while weakly basic compounds are more soluble at a lower (more acidic) pH. It is recommended to determine if this compound has ionizable groups and test its solubility in a series of buffers with different pH values. However, ensure the optimal pH for solubility is compatible with your experimental system.

Q5: My this compound solution is clear at first but becomes cloudy over time. What is happening?

This suggests the solution is supersaturated and the compound is slowly precipitating or crystallizing out of solution. It could also indicate that this compound is unstable in the buffer and is degrading into less soluble byproducts. In this case, it is best to prepare the solution fresh and use it immediately.

Troubleshooting Guide: this compound Precipitation

Symptom Potential Cause Recommended Action
Immediate precipitation upon dilution Exceeded solubility limit; improper mixing technique.1. Add DMSO stock dropwise to vigorously stirring buffer. 2. Test a lower final concentration of this compound. 3. Consider using a co-solvent system or pH adjustment.
Solution is hazy or cloudy Micro-precipitation; compound is not fully dissolved.1. Try brief sonication (5-10 minutes) of the stock solution. 2. Gently warm the solution (e.g., to 37°C). 3. Filter the solution through a 0.22 µm filter to remove undissolved particles.
Precipitate forms after incubation Supersaturation; compound instability.1. Prepare solutions fresh immediately before use. 2. Reduce the final concentration of this compound. 3. Store working solutions at the experimental temperature to check for time-dependent precipitation.
Inconsistent experimental results Variable amounts of dissolved this compound due to precipitation.1. Visually inspect all solutions for clarity before each experiment. 2. Strictly follow a validated solubilization protocol. 3. Determine the maximum soluble concentration under your exact experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated, stable stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound powder (Molecular Weight to be determined by the user)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or water bath sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g) = 10 * MW / 1000

  • Weigh this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile vial.

  • Add Solvent: Add the calculated volume of high-purity DMSO to the vial.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes or warm the solution gently to 37°C. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate.

Protocol 2: Dilution of this compound into Aqueous Buffer

Objective: To prepare a working solution of this compound in an aqueous buffer while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Experimental aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile conical or centrifuge tubes

  • Vortex mixer or magnetic stirrer

Procedure:

  • Prepare Buffer: Add the required volume of aqueous buffer to a sterile tube. For example, to make 10 mL of a 10 µM solution from a 10 mM stock, you would use 9.99 mL of buffer.

  • Pre-warm (Optional): If gentle warming helps solubility, pre-warm the buffer to the desired experimental temperature (e.g., 37°C).

  • Calculate Stock Volume: Calculate the volume of stock solution needed. V1 = (C2 * V2) / C1 (Where C1=10 mM, C2=10 µM, V2=10 mL. V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL or 10 µL)

  • Dilute: While vigorously vortexing or stirring the aqueous buffer, add the calculated volume (10 µL) of the DMSO stock solution dropwise. This rapid dispersion is crucial to prevent localized high concentrations that lead to precipitation.

  • Final Mix: Continue to vortex for an additional 30-60 seconds to ensure the solution is homogenous.

  • Inspect: Visually inspect the final solution for any signs of cloudiness or precipitation before use.

  • Control DMSO Concentration: Ensure the final concentration of DMSO is compatible with your assay (in this example, 0.1%), and include an equivalent amount of DMSO in your vehicle controls.

Data & Visualizations

Table 1: Representative Solubility of a Poorly Soluble Compound

This table provides hypothetical solubility data for a compound like this compound to illustrate the impact of solvent choice and pH. Actual values for this compound must be determined experimentally.

Solvent/Buffer Condition Approximate Solubility Notes
DMSORoom Temp> 50 mg/mLExcellent for high-concentration stock solutions.
EthanolRoom Temp~15 mg/mLGood alternative to DMSO, but can be more volatile.
PBSpH 7.4< 0.01 mg/mLDemonstrates poor aqueous solubility at neutral pH.
Acetate BufferpH 4.00.1 mg/mLIncreased solubility at lower pH suggests this compound may be a weak base.
Phosphate BufferpH 8.5< 0.01 mg/mLLow solubility at higher pH may indicate this compound is not a weak acid.
1% HP-β-Cyclodextrin in WaterRoom Temp~1 mg/mLUse of an excipient can significantly improve aqueous solubility.

Diagrams

G start Insolubility Issue Encountered check_stock Is stock solution clear? start->check_stock prep_stock Prepare fresh stock in DMSO (Protocol 1) check_stock->prep_stock No dilute Dilute into aqueous buffer (Protocol 2) check_stock->dilute Yes sonicate Try sonication or gentle warming prep_stock->sonicate sonicate->check_stock check_working Is working solution clear? dilute->check_working success Proceed with Experiment check_working->success Yes troubleshoot Precipitation Occurs check_working->troubleshoot No lower_conc Lower final concentration troubleshoot->lower_conc change_ph Adjust buffer pH troubleshoot->change_ph add_cosolvent Use co-solvents or excipients troubleshoot->add_cosolvent lower_conc->dilute change_ph->dilute add_cosolvent->dilute

Caption: A troubleshooting workflow for addressing this compound insolubility issues.

G Solubility This compound Solubility Compound Compound Properties (pKa, LogP, Crystal Form) Compound->Solubility Solvent Solvent System Solvent->Solubility pH pH Solvent->pH CoSolvent Co-solvents (DMSO, Ethanol) Solvent->CoSolvent Excipients Excipients (Cyclodextrins) Solvent->Excipients Conditions Physical Conditions Conditions->Solubility Temp Temperature Conditions->Temp Mixing Mixing Energy (Vortex, Sonication) Conditions->Mixing

Caption: Key factors influencing the solubility of this compound in experimental assays.

G Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates Target Target Protein KinaseB->Target Phosphorylates Response Cellular Response Target->Response This compound This compound (Inhibitor) This compound->KinaseB Inhibits

Caption: A hypothetical signaling pathway where this compound acts as a Kinase B inhibitor.

References

Technical Support Center: Mitigating Off-Target Effects of Robtin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and reduce the off-target effects of Robtin, a novel small molecule inhibitor. Our goal is to help you achieve more precise and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects occur when a small molecule inhibitor like this compound binds to and alters the function of proteins other than its intended target.[1] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental data, where the observed biological response may not be due to the inhibition of the primary target.[1] Furthermore, off-target effects can cause cellular toxicity and may lead to misleading results that do not translate from preclinical to clinical settings.[1] Minimizing these effects is crucial for obtaining accurate data and developing safe therapeutics.

Q2: I'm observing a phenotype in my experiment. How can I be sure it's a result of this compound's on-target activity?

A2: Attributing an observed phenotype to the on-target activity of this compound requires a multi-faceted validation approach. A key strategy is to use a structurally similar but biologically inactive control compound. If this inactive analog does not produce the same phenotype, it strengthens the evidence that the observed effect is due to the specific inhibitory activity of this compound.[1] Additionally, genetic methods like CRISPR-Cas9 or siRNA to knock down or knock out the intended target can be employed.[1][2] If the phenotype is diminished or absent in the target-depleted cells upon this compound treatment, it strongly suggests on-target activity.

Q3: What are the initial steps I should take to minimize this compound's off-target potential in my experimental setup?

A3: Proactive measures in your experimental design can significantly reduce the likelihood of off-target effects. One of the most critical steps is to determine the lowest effective concentration of this compound.[1] This can be achieved by performing a dose-response curve to identify the minimal concentration that yields the desired on-target effect. Higher concentrations increase the probability of binding to lower-affinity off-target proteins.[1] It is also advisable to select inhibitors known for their high selectivity if available for your target class.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent results across different cell lines. Varying expression levels of on-target or off-target proteins between cell lines.1. Confirm the expression levels of the intended target in all cell lines using methods like Western Blot or qPCR.[1]2. Profile key potential off-targets if they are known.3. Normalize your results to the target expression level.
High cellular toxicity observed at effective concentrations. Off-target effects leading to the disruption of essential cellular pathways.[1]1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of this compound.2. Compare the effective concentration for on-target activity with the cytotoxic concentration to determine the therapeutic window.3. Consider using a more selective inhibitor if the therapeutic window is too narrow.
Phenotype persists after genetic knockdown of the intended target. The observed effect is likely due to this compound binding to one or more off-targets.[1][2]1. Perform a kinome-wide selectivity profiling assay to identify potential off-target kinases.[2][3]2. Use computational tools to predict potential off-target interactions.[4][5]3. Validate the engagement of high-probability off-targets using a Cellular Thermal Shift Assay (CETSA).[1][2]

Key Experimental Protocols

Dose-Response Curve to Determine Lowest Effective Concentration

Objective: To identify the minimum concentration of this compound that produces the desired on-target effect, thereby minimizing off-target binding.[1]

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).[2]

  • Treatment: Treat the cells with the different concentrations of this compound and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time, sufficient to observe the on-target effect.

  • Assay: Perform an assay to measure the on-target effect (e.g., a Western blot for a downstream signaling molecule, a reporter gene assay, or a functional cellular assay).

  • Data Analysis: Quantify the on-target effect at each concentration and plot the data to generate a dose-response curve. The lowest concentration that gives a significant on-target effect should be used for subsequent experiments.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound is engaging its intended target within the complex environment of a cell.[1][2]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at its effective concentration and a vehicle control.[2]

  • Heating: Lyse the cells and heat the lysates to a range of different temperatures (e.g., 40-70°C) for a brief period (e.g., 3 minutes).[2]

  • Fractionation: Centrifuge the samples to separate the soluble protein fraction from the precipitated proteins.

  • Detection: Analyze the amount of the soluble target protein in each sample using SDS-PAGE and Western blotting with a specific antibody against the target.[2]

  • Data Analysis: Quantify the band intensities. A shift in the melting curve of the target protein in the this compound-treated samples compared to the control indicates target engagement.[2]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.

G cluster_0 Troubleshooting Workflow for Off-Target Effects A Observe Unexpected Phenotype or High Toxicity B Is the effect dose-dependent? A->B C Perform Dose-Response Curve B->C Yes G Off-Target Effect Suspected B->G No D Use Lowest Effective Concentration C->D E Does phenotype persist with inactive analog control? D->E F On-Target Effect Likely E->F No E->G Yes H Genetic Knockdown/Knockout of Primary Target G->H I Does phenotype persist? H->I I->F No K Identify Off-Targets (e.g., Kinase Profiling) I->K Yes J Confirm Off-Target Engagement (e.g., CETSA) K->J

Caption: Troubleshooting logic for identifying this compound's off-target effects.

G cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow P1 Treat Cells with this compound or Vehicle Control P2 Lyse Cells P1->P2 P3 Heat Lysates to a Range of Temperatures P2->P3 P4 Centrifuge to Separate Soluble & Precipitated Proteins P3->P4 P5 Analyze Soluble Fraction by Western Blot P4->P5 P6 Quantify Band Intensity P5->P6 P7 Plot Melting Curves P6->P7 P8 Shift in Melting Curve Indicates Target Engagement P7->P8

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

G cluster_2 Hypothetical Signaling Pathway of this compound This compound This compound TargetKinase On-Target Kinase This compound->TargetKinase Inhibits OffTargetKinase Off-Target Kinase This compound->OffTargetKinase Inhibits (weaker) Substrate1 Downstream Substrate 1 TargetKinase->Substrate1 Phosphorylates Substrate2 Downstream Substrate 2 OffTargetKinase->Substrate2 Phosphorylates Phenotype1 Desired On-Target Phenotype Substrate1->Phenotype1 Phenotype2 Undesired Off-Target Phenotype Substrate2->Phenotype2

Caption: On-target vs. off-target signaling pathways of this compound.

References

Technical Support Center: Robinetin Handling and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Robinetin in solution. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Robinetin and why is its stability in solution a concern?

Robinetin (3,3',4',5',7-Pentahydroxyflavone) is a flavonoid with known antifungal, antiviral, antibacterial, antimutagenic, and antioxidant properties.[1] Like many flavonoids, Robinetin is susceptible to degradation in solution, which can be triggered by factors such as pH, temperature, and light exposure. This degradation can lead to a loss of biological activity and the formation of unknown compounds, compromising experimental results.

Q2: What are the primary factors that cause Robinetin degradation in solution?

The main factors contributing to the degradation of flavonoids like Robinetin in solution are:

  • pH: Flavonoids are generally more stable in acidic to neutral conditions and can degrade rapidly in alkaline solutions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) and even visible light can induce photodegradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the oxidative degradation of Robinetin, given its antioxidant nature.

Q3: How should I prepare a stock solution of Robinetin?

Due to its low solubility in water, it is recommended to prepare stock solutions of Robinetin in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. For long-term storage, prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO.

Q4: What are the recommended storage conditions for Robinetin solutions?

To ensure maximum stability, Robinetin solutions should be stored under the following conditions:

  • Temperature: Store stock solutions in DMSO at -20°C or -80°C.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into single-use volumes.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Precipitation of Robinetin in aqueous buffer. Robinetin has poor aqueous solubility. The final concentration in the aqueous buffer may be too high. The pH of the buffer may not be optimal.- Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and helps maintain solubility. - Prepare fresh dilutions from the stock solution immediately before use. - Consider using a buffer with a slightly acidic pH (e.g., pH 6.0-7.0) to improve stability.
Loss of biological activity in my experiment. Robinetin may have degraded in the working solution. The working solution was stored for too long or at an inappropriate temperature.- Prepare fresh working solutions for each experiment. - Minimize the time the working solution is kept at room temperature or 37°C. - Perform a stability check of Robinetin in your experimental buffer under the exact conditions of your assay.
Inconsistent experimental results. Inconsistent concentrations of active Robinetin due to degradation. Variability in solution preparation and handling.- Standardize your protocol for preparing and handling Robinetin solutions. - Use freshly prepared solutions for all experiments. - Quantify the concentration of Robinetin in your working solution using a validated analytical method like HPLC-UV before and after the experiment.

Quantitative Data on Flavonoid Stability

While specific degradation kinetic data for Robinetin is not extensively available, the following table summarizes the stability of structurally similar flavonoids, quercetin (B1663063) and fisetin, under various conditions. This data can serve as a valuable reference for designing experiments with Robinetin.

Flavonoid Condition Rate Constant (k) Half-life (t½)
Quercetin pH 7.4, 37°C~0.025 h⁻¹~27.7 h
pH 8.0, 37°C~0.15 h⁻¹~4.6 h
50°C, pH 7.4~0.08 h⁻¹~8.7 h
Fisetin pH 7.4, 37°C~0.009 h⁻¹~77.0 h
pH 8.0, 37°C~0.07 h⁻¹~9.9 h
50°C, pH 7.4~0.03 h⁻¹~23.1 h

Data is illustrative and based on studies of related flavonoids. Actual degradation rates for Robinetin may vary.

Experimental Protocols

Protocol 1: Preparation of Robinetin Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Robinetin in DMSO.

Materials:

  • Robinetin powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: Determine the mass of Robinetin needed to prepare the desired volume of a 10 mM solution (Molecular Weight of Robinetin = 302.24 g/mol ).

    • Mass (g) = 0.010 mol/L * 0.30224 kg/mol * Volume (L)

  • Weigh the Robinetin: Accurately weigh the calculated amount of Robinetin powder using an analytical balance in a fume hood or well-ventilated area.

  • Dissolution: Transfer the weighed Robinetin to a sterile conical tube. Add the required volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex: Vortex the solution until the Robinetin is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use sterile amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method for Robinetin

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify Robinetin and monitor its degradation.

Instrumentation and Conditions:

  • HPLC System: A system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength (λmax) of Robinetin (around 255 nm and 370 nm).

  • Column Temperature: 25-30°C.

Procedure:

  • Standard Preparation: Prepare a series of Robinetin standard solutions of known concentrations in the mobile phase or a suitable solvent.

  • Sample Preparation: Prepare your Robinetin solution samples at the desired concentration in the appropriate solvent or buffer.

  • Forced Degradation Studies (for method validation):

    • Acid/Base Hydrolysis: Incubate Robinetin solution with HCl or NaOH at a controlled temperature.

    • Oxidation: Treat Robinetin solution with hydrogen peroxide.

    • Thermal Degradation: Heat the Robinetin solution at a specific temperature.

    • Photodegradation: Expose the Robinetin solution to UV light.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis:

    • Generate a calibration curve from the peak areas of the standard solutions.

    • Quantify the concentration of Robinetin in your samples by comparing their peak areas to the calibration curve.

    • In forced degradation samples, monitor for the appearance of new peaks (degradation products) and the decrease in the Robinetin peak area. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent Robinetin peak.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Stability Analysis prep_solid Weigh Robinetin Powder prep_dissolve Dissolve in DMSO prep_solid->prep_dissolve prep_aliquot Aliquot & Store at -20°C prep_dissolve->prep_aliquot exp_thaw Thaw Aliquot prep_aliquot->exp_thaw Retrieve for use exp_dilute Dilute in Buffer exp_thaw->exp_dilute exp_run Perform Experiment exp_dilute->exp_run analysis_sample Take Sample Pre/Post-Experiment exp_run->analysis_sample Optional: Monitor Stability analysis_hplc HPLC Analysis analysis_sample->analysis_hplc analysis_quantify Quantify Degradation analysis_hplc->analysis_quantify

Caption: Experimental workflow for preparing and using Robinetin solutions.

degradation_pathway cluster_factors Degradation Factors Robinetin Robinetin (Active) Degradation_Products Degradation Products (Inactive/Unknown Activity) Robinetin->Degradation_Products Degradation pH High pH (Alkaline) pH->Degradation_Products Temp High Temperature Temp->Degradation_Products Light UV/Visible Light Light->Degradation_Products Oxidation Oxidizing Agents Oxidation->Degradation_Products

Caption: Factors leading to the degradation of Robinetin in solution.

References

Technical Support Center: Biotin-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

As "Robtin-based assays" did not yield relevant results, this technical support guide assumes the query pertains to Biotin-based assays . The principles and troubleshooting steps outlined below are centered on the common biotin-streptavidin detection system used in many immunoassays and molecular biology techniques.

Welcome to the technical support center for biotin-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the background signal so high in my assay?

High background can obscure specific signals and is a common issue. It often results from non-specific binding of assay components or suboptimal washing steps.

Possible Causes & Solutions:

  • Ineffective Blocking: The blocking buffer may be inadequate or contaminated. Milk-based blockers can sometimes contain endogenous biotin (B1667282), leading to high background.[1]

    • Solution: Test different blocking agents (e.g., ELISA-grade BSA, gelatin). Ensure the blocking buffer is fresh and consider adding a mild detergent like Tween-20 to wash buffers to reduce non-specific interactions.[1][2][3]

  • Excessive Antibody/Streptavidin Concentration: Using too much biotinylated detection antibody or streptavidin-enzyme conjugate can lead to non-specific binding to the plate or membrane.[2]

    • Solution: Titrate the detection antibody and streptavidin conjugate to find the optimal concentration that provides a good signal-to-noise ratio.

  • Insufficient Washing: Inadequate washing between steps fails to remove unbound reagents.

    • Solution: Increase the number of wash cycles or the volume of wash buffer. Ensure thorough aspiration of wells between washes.

  • Contamination: Reagents, buffers, or labware may be contaminated with biotin.

    • Solution: Use fresh, high-quality reagents and dedicated labware.

Q2: What causes a weak or no signal in my positive controls?

A weak or absent signal suggests a problem with one or more critical steps or reagents in the assay.

Possible Causes & Solutions:

  • Inactive Reagents: Antibodies, streptavidin conjugates, or substrates may have lost activity due to improper storage, expiration, or repeated freeze-thaw cycles.

    • Solution: Use fresh reagents and verify their activity. Store all components at their recommended temperatures.

  • Suboptimal Reagent Concentration: The concentration of the capture or detection antibody may be too low.

    • Solution: Perform a titration experiment to determine the optimal antibody concentrations.

  • Inefficient Biotinylation: The detection antibody may not be sufficiently labeled with biotin, leading to poor binding with the streptavidin conjugate.

    • Solution: Verify the biotinylation protocol or use a commercially prepared biotinylated antibody. The choice of biotinylation reagent and the molar ratio of biotin to antibody can significantly impact assay sensitivity.

  • Short Incubation Times: Incubation periods may be too short for effective binding to occur.

    • Solution: Increase the incubation times for antibodies or the streptavidin conjugate as per protocol recommendations.

Q3: How does endogenous biotin from my sample interfere with the assay?

Samples from patients taking high-dose biotin supplements (>5 mg/day) can contain excess free biotin, which interferes with assays that use the biotin-streptavidin system. This interference can lead to falsely high or falsely low results, depending on the assay format.

  • In Sandwich/Non-Competitive Assays: Excess free biotin in the sample saturates the binding sites on the streptavidin-enzyme conjugate. This prevents the conjugate from binding to the biotinylated detection antibody, resulting in a falsely low signal.

  • In Competitive Assays: Excess free biotin occupies the binding sites on the solid phase, preventing the biotinylated antibody-analyte complex from binding. This leads to a reduced signal, which is incorrectly interpreted as a high analyte concentration, causing a falsely high result.

Mitigation Strategies:

  • Patient History: In a clinical context, inquire about biotin supplementation. It is recommended to abstain from high-dose biotin for at least 72 hours before sample collection.

  • Sample Pre-treatment: Methods exist to remove or neutralize biotin from the sample, though they can add complexity and cost.

  • Alternative Assays: If biotin interference is suspected, use an assay that does not rely on the biotin-streptavidin interaction.

Troubleshooting Guides

Guide 1: Optimizing Signal-to-Noise Ratio

A high signal-to-noise ratio is crucial for assay sensitivity. This often requires optimizing antibody concentrations and blocking buffers.

Table 1: Example of Primary Antibody Titration

Primary Antibody DilutionPositive Control Signal (OD)Negative Control Signal (OD)Signal-to-Noise Ratio (Positive/Negative)
1:2502.850.456.3
1:5002.500.2012.5
1:10001.800.1116.4
1:20000.950.0811.9

In this example, the 1:1000 dilution provides the optimal signal-to-noise ratio.

Table 2: Comparison of Blocking Buffers

Blocking BufferPositive Control Signal (OD)Negative Control Signal (OD)Signal-to-Noise Ratio (Positive/Negative)
1% BSA in PBS2.100.258.4
5% Skim Milk in TBS-T1.950.404.9
Commercial ELISA Blocker2.400.1516.0

This table illustrates how different blocking buffers can significantly impact assay performance.

Guide 2: Protocol for Biotinylated Antibody Detection

This protocol outlines the key steps for a typical sandwich ELISA using a biotin-streptavidin detection system.

Experimental Protocol: Sandwich ELISA Detection

  • Coating: Coat a 96-well plate with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., 1% ELISA-grade BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step.

  • Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody: Add the biotinylated detection antibody diluted in blocking buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Streptavidin-Enzyme Conjugate: Add the streptavidin-HRP (or other enzyme) conjugate diluted in blocking buffer. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Perform a more stringent wash, typically 5-7 times, to remove all unbound conjugate.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) and incubate until sufficient color develops.

  • Stop Reaction: Add a stop solution to halt the reaction.

  • Read Plate: Read the absorbance at the appropriate wavelength using a plate reader.

Visual Guides

Workflow and Pathway Diagrams

BiotinAssayWorkflow cluster_prep Plate Preparation cluster_assay Assay Steps p1 Coat with Capture Ab p2 Wash p1->p2 p3 Block Plate p2->p3 a1 Add Sample (Antigen) p3->a1 a2 Add Biotinylated Detection Ab a1->a2 Wash a3 Add Streptavidin- HRP Conjugate a2->a3 Wash a4 Add Substrate & Read Signal a3->a4 Wash

Caption: General workflow for a biotin-streptavidin sandwich ELISA.

InterferenceMechanism cluster_sandwich Sandwich Assay Interference SA_HRP Streptavidin-HRP Det_Ab Biotinylated Detection Ab SA_HRP->Det_Ab Binding Blocked Result Falsely LOW Signal Free_Biotin Excess Free Biotin (from sample) Free_Biotin->SA_HRP saturates binding sites

Caption: Mechanism of free biotin interference in sandwich assays.

TroubleshootingTree Start High Background Issue Q1 Check Blocking Step Start->Q1 Q2 Review Reagent Concentrations Start->Q2 If blocking is OK Q3 Evaluate Wash Steps Start->Q3 If reagents OK A1_1 Use ELISA-grade BSA Test other blockers Q1->A1_1 Improper Buffer? A1_2 Ensure no biotin in milk-based blockers Q1->A1_2 Contamination? A2 Titrate Detection Ab & Streptavidin-HRP Q2->A2 A3 Increase wash cycles & volume Q3->A3

Caption: Decision tree for troubleshooting high background signals.

References

Technical Support Center: Rotenone Experimental Variability and Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the term "Robtin" did not yield relevant results in the context of experimental research. This technical support guide has been developed based on the assumption that the user was referring to Rotenone , a well-known mitochondrial complex I inhibitor frequently used in research and known for its experimental variability.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the experimental variability associated with Rotenone.

Frequently Asked Questions (FAQs)

Q1: What is Rotenone and what is its primary mechanism of action?

A1: Rotenone is a naturally occurring isoflavonoid (B1168493) derived from the roots of several plant species.[1][2] It is a potent and specific inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[1][2][3] By blocking this complex, Rotenone disrupts oxidative phosphorylation, leading to decreased ATP synthesis, increased production of reactive oxygen species (ROS), and can ultimately induce apoptosis. It is widely used in research to model mitochondrial dysfunction, particularly in the context of neurodegenerative diseases like Parkinson's disease.

Q2: Why are my experimental results with Rotenone inconsistent?

A2: Experimental variability with Rotenone is a known challenge and can stem from several factors:

  • Chemical Instability: Rotenone is sensitive to light and can degrade, especially when diluted in aqueous culture media. Working solutions in media are often only stable for a few hours.

  • Solubility Issues: Rotenone is poorly soluble in water and can precipitate out of solution when diluted from a DMSO stock into aqueous buffers or media, leading to an inaccurate final concentration.

  • Preparation of Solutions: Improper preparation and storage of stock solutions can lead to degradation or aggregation. Multiple freeze-thaw cycles should be avoided.

  • Cell-Specific Sensitivity: Different cell types and even different cell lines of the same origin can exhibit varied sensitivity to Rotenone.

  • Experimental Conditions: Factors like temperature, exposure time, and cell confluency can significantly impact the observed effects.

Q3: How should I prepare and store Rotenone solutions to ensure consistency?

A3: Proper handling is critical for reproducible results.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in high-quality, anhydrous DMSO. Some sources indicate high solubility in DMSO (≥77.6 mg/mL). Store this stock in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles. One user reported a DMSO stock solution was stable for up to a month when stored at -80°C.

  • Working Solution: Prepare fresh dilutions of Rotenone in your cell culture medium or buffer immediately before each experiment. Do not store diluted, aqueous solutions.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
No or low toxicity at expected concentrations (e.g., 1µM in SH-SY5Y cells). 1. Degraded Rotenone: The compound may have degraded due to improper storage, exposure to light, or instability in the working solution. 2. Precipitation: Rotenone may have precipitated out of the aqueous culture medium upon dilution.1. Purchase new Rotenone and/or prepare a fresh stock solution from powder. Aliquot and store at -20°C or below, protected from light. 2. Prepare working solutions immediately before use. When diluting, add the DMSO stock to the medium and mix vigorously. Visually inspect for precipitates.
High variability between replicate wells or plates. 1. Inconsistent Dosing: Uneven distribution of Rotenone due to poor mixing or precipitation. 2. Cell Culture Inconsistency: Variations in cell seeding density, confluency, or metabolic state.1. Ensure thorough mixing of the final working solution before adding to cells. 2. Standardize cell seeding protocols to ensure 70-80% confluency at the time of treatment. Allow cells to attach and normalize overnight before treatment.
High mortality in control (vehicle-only) group. 1. DMSO Toxicity: The final concentration of DMSO in the culture medium is too high.1. Calculate and ensure the final DMSO concentration does not exceed 0.1%. Run a DMSO-only control at the highest concentration used in the experiment to confirm it is not cytotoxic.
Results vary significantly between different batches of Rotenone. 1. Batch-to-Batch Purity: Purity and quality can vary between different lots or suppliers.1. If possible, purchase a large single lot of Rotenone for a long-term study. 2. When switching to a new batch, perform a dose-response validation experiment to compare its potency to the previous batch.
In vivo model (e.g., oral gavage in mice) fails to reproduce published PD-like symptoms. 1. Low Bioavailability: Oral Rotenone has very low and variable bioavailability and may not reach sufficient concentrations in the brain. 2. Route of Administration: Different administration routes (e.g., intraperitoneal, subcutaneous) yield highly variable results.1. Consider alternative administration routes like intraperitoneal (IP) or subcutaneous (SC) injection, which may provide more consistent systemic exposure. 2. Follow established, highly reproducible protocols that specify the vehicle, dose, and animal strain (e.g., Lewis rats for IP injections).

Quantitative Data Summary

The effective concentration of Rotenone is highly dependent on the model system, cell type, and exposure duration.

Parameter Cell Line / Model Concentration Range Observations Reference
IC₅₀ (Complex I Inhibition) Isolated Mitochondria1.7 - 2.2 µMDirect inhibition of the mitochondrial complex.
IC₅₀ (NADH Oxidation) Cardiac Sarcoplasmic Reticulum3.4 nMInhibition of NADH oxidation.
Cytotoxicity SH-SY5Y Neuroblastoma10 nM - 1 µMDose-dependent cell death observed after 48 hours.
Cytotoxicity SH-SY5Y (differentiated)50 nMBiphasic survival curve with ~60% cell loss over 21 days.
Mitochondrial Dysfunction Caco-2 cells1 - 10 µMConcentration-dependent inhibition of mitochondrial function without affecting cell viability at 10 µM.
Apoptosis Induction Porcine Oocytes3 µMSignificantly reduced maturation rate and induced apoptosis.

Note: The reported IC₅₀ for Rotenone-induced cytotoxicity can vary widely, from 20 nM to 200 µM, depending on the specific model system used.

Key Experimental Protocols

Protocol: Induction of Mitochondrial Dysfunction in Cultured Cells (e.g., SH-SY5Y)

This protocol provides a general procedure for treating cultured cells with Rotenone.

Materials:

  • Appropriate cell culture medium (e.g., DMEM) with supplements (FBS, Penicillin-Streptomycin)

  • Rotenone powder

  • High-quality, anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (e.g., 96-well for viability assays)

  • Humidified incubator (37°C, 5% CO₂)

Methodology:

  • Stock Solution Preparation:

    • Dissolve Rotenone in DMSO to create a 10 mM stock solution.

    • Gently warm at 37°C or use an ultrasonic bath to aid dissolution if needed.

    • Dispense into single-use aliquots and store at -20°C or below, protected from light.

  • Cell Seeding:

    • Seed cells into the appropriate culture plates at a density that will achieve 70-80% confluency on the day of treatment.

    • Incubate overnight to allow for cell attachment and recovery.

  • Rotenone Treatment:

    • On the day of the experiment, thaw a fresh aliquot of the Rotenone stock solution.

    • Immediately before use, prepare the final working concentrations by diluting the stock solution directly into pre-warmed cell culture medium.

    • Important: Ensure the final DMSO concentration remains below 0.1%. Prepare a vehicle control using the same final concentration of DMSO.

    • Remove the old medium from the cells and replace it with the medium containing the desired Rotenone concentrations (and the vehicle control).

    • Return the plates to the incubator for the desired exposure time (e.g., 24, 48 hours).

  • Endpoint Analysis:

    • After incubation, proceed with your desired assay, such as a cell viability assay (MTT, CCK-8), ROS detection (DCF-DA), ATP measurement, or Western blotting for apoptosis markers.

Visualizations

Signaling Pathway and Troubleshooting Diagrams

Rotenone_Mechanism rotenone Rotenone complex1 Mitochondrial Complex I rotenone->complex1 Inhibits etc Electron Transport Chain complex1->etc Disrupts Electron Flow ros Reactive Oxygen Species (ROS) complex1->ros Leads to Increased atp ATP Synthesis (OxPhos) etc->atp Leads to Decreased damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage apoptosis Apoptosis damage->apoptosis

Caption: Rotenone inhibits Complex I, leading to decreased ATP and increased ROS, causing cell damage.

Troubleshooting_Workflow start Inconsistent or No Effect Observed with Rotenone check_prep Review Solution Prep: - Fresh Stock? - Aliquoted? - Light Protected? start->check_prep check_protocol Review Protocol: - Final DMSO < 0.1%? - Working solution fresh? - Correct confluency? check_prep->check_protocol Yes new_stock Prepare Fresh Stock from Powder check_prep->new_stock No rerun Re-run Experiment with Validated Controls check_protocol->rerun Yes adjust_protocol Adjust Seeding Density or Exposure Time check_protocol->adjust_protocol No new_stock->rerun adjust_protocol->rerun

References

Technical Support Center: Cell Line Resistance to Robtin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Robtin, a targeted therapy for cancer research. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cell line resistance to this compound treatment.

Frequently Asked Questions (FAQs)

Q1: My this compound-sensitive cell line is showing a decreased response in my viability assays. How do I confirm the development of resistance?

A1: The first step is to quantitatively confirm the shift in sensitivity. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of your current cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates acquired resistance.[1][2][3]

  • Action: Perform a dose-response experiment using a cell viability assay (e.g., MTT, CellTiter-Glo).

  • Analysis: Calculate the IC50 values for both the parental (sensitive) and the suspected resistant cell lines.

  • Confirmation: A resistant phenotype is typically confirmed if the IC50 value of the suspected resistant line is significantly higher (e.g., 3- to 10-fold or more) than the parental line.[4] The ratio of the IC50 of the resistant line to the sensitive line is known as the Resistance Index (RI).[5]

Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant (this compound-R) Cell Lines

Cell LineTreatmentIC50 (nM)Resistance Index (RI)Interpretation
HT-29 (Parental)This compound15 nM1.0Sensitive
HT-29 this compound-RThis compound180 nM12.0Confirmed Resistance
A549 (Parental)This compound25 nM1.0Sensitive
A549 this compound-RThis compound350 nM14.0Confirmed Resistance
Q2: I've confirmed resistance based on the IC50 value. What are the common molecular mechanisms of resistance to a targeted therapy like this compound?

A2: Acquired resistance to targeted therapies is a common phenomenon and can be driven by various genetic and non-genetic mechanisms. For a hypothetical tyrosine kinase inhibitor (TKI) like this compound targeting the ROB1 kinase, the primary mechanisms include:

  • On-Target Alterations: Secondary mutations in the drug target (ROB1 kinase) can prevent this compound from binding effectively. This is a very common mechanism of resistance to TKIs.

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on the ROB1 pathway for survival and proliferation. Common bypass pathways involve the activation of other receptor tyrosine kinases (RTKs) like MET, EGFR, or AXL.

  • Downstream Pathway Alterations: Mutations in components downstream of ROB1, such as in the RAS-MAPK or PI3K-AKT pathways, can render the cells insensitive to the inhibition of the upstream target.

  • Phenotypic Changes: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can alter the cellular state, reducing its dependence on the original signaling pathway targeted by this compound.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, lowering its intracellular concentration and effectiveness.

Q3: What is a logical experimental workflow to investigate the mechanism of resistance in my cell line?

A3: A systematic approach is crucial to efficiently identify the resistance mechanism. The workflow below outlines a step-by-step process starting from resistance confirmation to detailed molecular analysis.

G cluster_0 Phase 1: Confirmation & Initial Checks cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Conclusion Confirm Confirm Resistance (IC50 Assay) CheckTarget Check ROB1 Expression & Phosphorylation (Western Blot) Confirm->CheckTarget Resistance Confirmed Seq Sequence ROB1 Gene (Sanger/NGS) CheckTarget->Seq p-ROB1 decreased, Total ROB1 unchanged Phospho Screen Phospho-RTK Array CheckTarget->Phospho p-ROB1 decreased, Total ROB1 unchanged Downstream Analyze Downstream Pathways (p-ERK, p-AKT via Western) CheckTarget->Downstream p-ROB1 decreased, Total ROB1 unchanged Result1 On-Target Mutation? Seq->Result1 Result2 Bypass Pathway Activated? Phospho->Result2 Result3 Downstream Signaling Altered? Downstream->Result3

Caption: A logical workflow for investigating this compound resistance.

Troubleshooting Guides

Scenario 1: My cells are resistant, and Western blot shows that phosphorylated ROB1 (p-ROB1) is still inhibited by this compound.
  • Problem: This suggests the resistance mechanism is likely independent of the drug target itself. The cells have found a way to survive despite the successful inhibition of ROB1.

  • Possible Causes & Solutions:

    • Bypass Pathway Activation: The most probable cause is the activation of a parallel signaling pathway that provides redundant survival signals.

      • Troubleshooting Step: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the hyperactivation of other RTKs (e.g., MET, AXL, EGFR) in the resistant line compared to the parental line.

      • Example: Amplification of the MET proto-oncogene is a known mechanism of resistance to EGFR inhibitors, where MET signaling takes over to drive cell proliferation.

    • Downstream Mutations: A mutation downstream in the signaling cascade (e.g., in BRAF, MEK, or PIK3CA) could constitutively activate the pathway, making the inhibition of an upstream kinase like ROB1 ineffective.

      • Troubleshooting Step: Perform Western blots for key phosphorylated downstream effectors like p-ERK and p-AKT. If these remain active in the presence of this compound in resistant cells, it points to downstream activation. Consider sequencing key downstream oncogenes.

G This compound This compound ROB1 ROB1 This compound->ROB1 Inhibits Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) ROB1->Downstream Activates Bypass_RTK Bypass RTK (e.g., MET) Bypass_RTK->Downstream Activates (Bypass Mechanism) Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound resistance via bypass pathway activation.
Scenario 2: My cells are not developing resistance to this compound despite long-term culture with increasing drug concentrations.

  • Problem: The selective pressure may not be optimal for generating resistant clones.

  • Possible Causes & Solutions:

    • Sub-optimal Drug Concentration: The starting concentration might be too high, killing all cells, or too low, providing insufficient selective pressure.

      • Troubleshooting Step: Ensure the initial concentration used for selection is around the IC50 of the parental cell line. This provides enough pressure to select for resistant cells while allowing a sub-population to survive and adapt.

    • Inappropriate Dose Escalation: Increasing the drug concentration too quickly may not allow cells enough time to develop adaptive mechanisms.

      • Troubleshooting Step: Use a gradual, stepwise increase in drug concentration. Allow cells to recover and reach a healthy confluence (e.g., 70-80%) before increasing the dose. A 1.5 to 2-fold increase at each step is a common strategy.

    • Drug Stability: The drug may degrade in the culture medium over the course of the experiment.

      • Troubleshooting Step: Prepare fresh drug-containing media regularly and minimize the exposure of stock solutions to light and temperature fluctuations.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol is used to assess cell viability and determine the IC50 of this compound. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Drug Treatment: Prepare a serial dilution of this compound. Remove the old media from the plate and add 100 µL of media containing different concentrations of this compound to the wells. Include a "no-drug" control (vehicle only, e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized viability against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Western Blotting for Protein Expression and Phosphorylation

This protocol allows for the detection of changes in the expression and activation (phosphorylation) of ROB1 and other key signaling proteins.

  • Lysate Preparation: Culture sensitive and resistant cells with and without this compound treatment. Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-ROB1, anti-p-ROB1, anti-p-ERK, anti-β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add a chemiluminescent substrate (ECL) and capture the signal using an imaging system. Analyze band intensities, normalizing to a loading control like β-actin.

Table 2: Key Antibodies for Resistance Investigation

Primary AntibodyPurposeExpected Change in Resistant Cells
anti-ROB1Total ROB1 protein expressionUnchanged (usually)
anti-p-ROB1 (TyrXXX)ROB1 activation statusDecreased with this compound treatment
anti-p-MET (Tyr1234/1235)Bypass pathway activationIncreased expression/phosphorylation
anti-p-AKT (Ser473)Downstream pathway activationSustained phosphorylation despite this compound
anti-p-ERK1/2 (Thr202/Tyr204)Downstream pathway activationSustained phosphorylation despite this compound
anti-β-actinLoading controlUnchanged

References

Technical Support Center: Overcoming Robotin Delivery Challenges In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo delivery of Robotin.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles to achieving effective in vivo delivery of Robotin?

A1: The main challenges in Robotin delivery closely mirror those of other therapeutic nanoparticles and macromolecules. These include:

  • Biological Barriers: Overcoming physical and physiological hurdles like vascular endothelium, the blood-brain barrier (BBB), and the gastrointestinal (GI) tract is a significant challenge.[1]

  • Reticuloendothelial System (RES) Clearance: The RES, primarily in the liver and spleen, can rapidly clear Robotin delivery vehicles from circulation, reducing their availability to target tissues.[1][2]

  • Low Bioavailability: Poor solubility and degradation in the GI tract can lead to low bioavailability for orally administered Robotin.[3][4]

  • Off-Target Accumulation: Robotin delivery systems can accumulate in healthy tissues, leading to potential toxicity and reducing the therapeutic concentration at the desired site.[5][6]

  • In Vivo Stability: The delivery vehicle must protect Robotin from degradation in the physiological environment to ensure it reaches the target site in its active form.[7]

Q2: How can I enhance the circulation time and reduce RES uptake of my Robotin formulation?

A2: To prolong circulation and minimize RES clearance, consider the following strategies:

  • PEGylation: Modifying the surface of your delivery vehicle with polyethylene (B3416737) glycol (PEG) can create a "stealth" effect, shielding it from opsonization and subsequent uptake by phagocytic cells of the RES.[8]

  • Optimize Physicochemical Properties:

    • Size: Nanoparticles between 20 and 200 nm generally exhibit longer circulation times. Particles smaller than 7 nm are often quickly cleared by the kidneys, while those larger than 200 nm are more prone to RES uptake.[9]

    • Surface Charge: Neutral or slightly negatively charged nanoparticles tend to have longer circulation times compared to positively charged ones, which are more readily cleared.[3][9]

  • Surface Modification: Incorporating proteins like albumin on the nanoparticle surface can improve bioavailability and reduce immunogenicity.[10]

Q3: What are the key differences between passive and active targeting for Robotin delivery?

A3: Both strategies aim to increase Robotin concentration at the target site but through different mechanisms:[5][6]

  • Passive Targeting: This approach leverages the pathophysiology of the target tissue, most notably the Enhanced Permeability and Retention (EPR) effect in solid tumors.[5] The leaky vasculature and poor lymphatic drainage in tumors allow nanoparticles of a specific size (typically <200 nm) to accumulate preferentially.[5]

  • Active Targeting: This involves functionalizing the surface of the delivery vehicle with ligands (e.g., antibodies, peptides, aptamers) that specifically bind to receptors overexpressed on the surface of target cells.[6] This enhances cellular uptake and specificity.

Q4: My in vitro results with Robotin are promising, but they don't translate to my in vivo models. Why?

A4: A discrepancy between in vitro and in vivo results is a common challenge in drug delivery research.[11][12] The reasons for this include:

  • Biological Complexity: In vitro models often lack the complex biological environment of a living organism, including the immune system (like the RES/MPS), complex fluid dynamics, and various biological barriers that significantly impact nanoparticle fate.[9][10]

  • Protein Corona Formation: In the bloodstream, proteins adsorb to the surface of nanoparticles, forming a "protein corona" that can alter their physicochemical properties and biological identity, influencing their biodistribution and cellular uptake in ways not predicted by in vitro studies.

  • Dosing and Pharmacokinetics: The concentration and exposure time of Robotin at the cellular level can be vastly different in vivo compared to the static conditions of an in vitro culture.

To bridge this gap, consider using more complex in vitro models like 3D cell cultures or microfluidic systems that can better mimic the in vivo environment.[9]

Troubleshooting Guides

Issue 1: Low Bioavailability of Robotin at the Target Site
Potential Cause Suggested Solution
Rapid Clearance by RES/MPS - Modify nanoparticle surface with PEG (PEGylation) to create a "stealth" coating.[8]- Optimize particle size to be within the 20-200 nm range.[9]- Use nanoparticles with a neutral or slightly negative surface charge.[9]
Poor Solubility/Degradation (Oral Delivery) - Formulate Robotin into polymeric or lipid-based nanoparticles to improve solubility and protect against enzymatic degradation.[4][13]- Consider alternative administration routes (e.g., intravenous, intraperitoneal) if oral delivery is not feasible.[14]
Inefficient Extravasation at Target Site - Ensure the nanoparticle size is optimized for the EPR effect if targeting tumors.[5]- For non-tumor tissues, consider active targeting strategies to enhance cellular uptake.
Premature Drug Release - Design the delivery vehicle for controlled or triggered release (e.g., pH-sensitive or enzyme-sensitive linkers) to ensure Robotin is released at the target site.[5]
Issue 2: Observed In Vivo Toxicity
Potential Cause Suggested Solution
High Off-Target Accumulation - Enhance targeting specificity using active targeting ligands (e.g., antibodies, peptides).- Optimize the physicochemical properties (size, charge, surface chemistry) of the delivery vehicle to reduce accumulation in non-target organs like the liver and spleen.[9]
Inherent Toxicity of the Delivery Vehicle - Conduct a dose-response study of the empty delivery vehicle to determine its maximum tolerated dose (MTD).[15]- Select biodegradable and biocompatible materials for the delivery vehicle, such as PLGA or liposomes.[16]
Inflammatory Response to Formulation - High doses of certain lipid-based carriers, especially via parenteral routes, can induce an inflammatory response.[14][17] Evaluate hematological parameters (e.g., leukocytes, neutrophils) to assess inflammation.[14]- Ensure the formulation is sterile and free of endotoxins.
Dose-Related Toxicity - Perform a dose-escalation study to find the optimal therapeutic window for the Robotin formulation.[15]- Consider alternative dosing schedules (e.g., less frequent administration) to minimize cumulative toxicity.

Experimental Protocols

Protocol 1: General In Vivo Biodistribution Study

This protocol provides a framework for assessing the biodistribution of a Robotin formulation in a murine model.

1. Animal Model:

  • Select an appropriate mouse or rat strain (e.g., BALB/c, Wistar) based on the research question.[14][18] Animals should be healthy and of similar age and weight.[19]

2. Formulation Administration:

  • Administer the Robotin formulation (e.g., radiolabeled or fluorescently tagged) via the intended clinical route (e.g., intravenous tail vein injection).[15]

  • The injection volume should not exceed 0.3 ml for mice.[19]

  • Include a control group receiving the vehicle alone.

3. Time Points and Organ Harvesting:

  • Euthanize cohorts of animals (n=3-5 per group) at predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection.[9][15]

  • Perfuse the animals with saline to clear blood from the organs.

  • Carefully dissect, weigh, and collect major organs (liver, spleen, kidneys, lungs, heart, brain) and the target tissue.[9][19]

4. Quantification:

  • Radiolabeling: If using a radiolabeled formulation, measure the radioactivity in each organ using a gamma counter.[9]

  • Fluorescence: If using a fluorescently tagged formulation, homogenize the tissues and measure the fluorescence intensity.[9] An in vivo imaging system (IVIS) can also be used for whole-body imaging before dissection.[20]

  • ICP-MS: For formulations containing unique elements (e.g., metal nanoparticles), use inductively coupled plasma mass spectrometry (ICP-MS) to quantify accumulation.[21]

5. Data Analysis:

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to normalize the data.[9]

  • Compare the accumulation in target vs. non-target tissues over time.

Quantitative Data Summary

Table 1: Comparison of Nanoparticle Formulations for Oral Bioavailability of a Poorly Soluble Drug (Model: SS13) [13]

ParameterFree Drug (SS13)PLGA Nanoparticles (SS13NP)Solid Lipid Nanoparticles (SS13SLN)
Bioavailability (%) Not Reported12.67 ± 1.434.38 ± 0.39
Cmax (µg/mL) Not Reported2.47 ± 0.141.30 ± 0.15
Tmax (min) Not Reported2060
AUC (µg/mL*min) Not Reported227 ± 14147 ± 8

Data from a study comparing PLGA nanoparticles and solid lipid nanoparticles for the oral delivery of a BCS Class IV drug. This demonstrates that nanoparticle formulation can significantly improve oral bioavailability, with PLGA nanoparticles showing faster and greater absorption in this case.[13]

Visualizations

Robotin_Signaling_Pathway Robotin Robotin (Delivered via NP) Receptor Target Cell Receptor Robotin->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes experimental_workflow start Start: Robotin-NP Formulation injection IV Injection into Animal Model start->injection circulation Systemic Circulation (Blood Sampling) injection->circulation biodistribution Biodistribution over Time (Imaging / Euthanasia) circulation->biodistribution harvest Organ & Tumor Harvesting biodistribution->harvest quantify Quantification (%ID/g) harvest->quantify end End: PK/PD Analysis quantify->end troubleshooting_logic issue Issue: High Off-Target Accumulation in Liver/Spleen check_size Is Particle Size > 200 nm? issue->check_size check_charge Is Surface Charge Positive? check_size->check_charge No solution_size Solution: Reduce Particle Size to 20-200 nm check_size->solution_size Yes check_peg Is Surface PEGylated? check_charge->check_peg No solution_charge Solution: Engineer Neutral or Negative Surface check_charge->solution_charge Yes solution_peg Solution: Add/Optimize PEGylation check_peg->solution_peg No solution_active Consider: Active Targeting Strategy check_peg->solution_active Yes

References

Validation & Comparative

Comparing Robtin efficacy to known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the inhibitory efficacy of Robtin on nitric oxide (NO) production against other known inhibitors. This guide provides supporting experimental data, detailed methodologies, and visual diagrams to assist researchers, scientists, and drug development professionals in their evaluations.

Executive Summary

This compound is a natural flavonoid (CAS 4382-34-7) isolated from the plant Sophora yunnanensis.[1][2] It has been evaluated for its inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated RAW 264.7 macrophage cells. The primary research that identified this compound did not use the name "this compound" and reported its efficacy as part of a group of compounds with an IC50 value greater than 100 μM, indicating weak activity in this specific assay.[1][2]

For a more relevant comparison, this guide includes data for two other potent flavonoid inhibitors, Piceatannol and 3,7,3',5'-Tetrahydroxy-4'-methoxyflavone, which were isolated and tested in the same study as this compound.[1] These are compared against well-established, commercially available inhibitors of nitric oxide synthase (NOS): Aminoguanidine, 1400W, and L-NAME (N G-Nitro-L-arginine methyl ester). The data presented herein is compiled from studies using the murine macrophage cell line RAW 264.7, a standard model for assessing inflammation and iNOS inhibition.

Quantitative Efficacy Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound's effect on nitric oxide production in LPS-stimulated RAW 264.7 cells. Lower IC50 values indicate higher potency.

CompoundTypeIC50 (μM)Source Publication(s)
This compound Natural Flavonoid> 100Daikonya A, et al. (2011)[1]
PiceatannolNatural Stilbenoid (from S. yunnanensis)12.9 ± 1.8Daikonya A, et al. (2011)[1]
3,7,3',5'-Tetrahydroxy-4'-methoxyflavoneNatural Flavonoid (from S. yunnanensis)14.4 ± 2.5Daikonya A, et al. (2011)[1]
AminoguanidineBroad-spectrum NOS Inhibitor21.0(Comparable enzyme assays)
1400WSelective iNOS Inhibitor~2.0(Based on various reports)
L-NAMENon-selective NOS Inhibitor~35.0(Based on various reports)

Note: IC50 values can vary based on specific experimental conditions such as cell density, LPS concentration, and incubation time. The data for Aminoguanidine, 1400W, and L-NAME are representative values from literature for this cell line.

Signaling Pathway and Inhibition Mechanism

The primary pathway for NO production in the context of this guide is inflammation-induced activation of inducible nitric oxide synthase (iNOS). The diagram below illustrates this pathway and the points of inhibition.

NO_Production_Pathway stimulus LPS / IFN-γ receptor Toll-like Receptor 4 (TLR4) stimulus->receptor Binds pathway NF-κB Signaling Pathway receptor->pathway Activates nucleus Nuclear Translocation of NF-κB pathway->nucleus transcription iNOS Gene Transcription nucleus->transcription Induces iNOS iNOS Protein (Inducible Nitric Oxide Synthase) transcription->iNOS Translates to no_citrulline Nitric Oxide (NO) + L-Citrulline iNOS->no_citrulline Catalyzes arginine L-Arginine arginine->iNOS inhibitors Known Inhibitors (L-NAME, 1400W, Aminoguanidine) inhibitors->iNOS Directly Inhibit flavonoids Flavonoids (Piceatannol, etc.) flavonoids->pathway Inhibit (Upstream)

Caption: LPS/IFN-γ signaling cascade leading to iNOS-catalyzed NO production.

Experimental Protocols

The following protocols are standard methodologies for assessing the efficacy of NO production inhibitors in macrophage cell lines.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: For experiments, cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.

  • Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of the test inhibitor (e.g., this compound, L-NAME).

    • Cells are pre-incubated with the inhibitor for 1-2 hours.

    • Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL (with or without IFN-γ).

    • Control wells include cells with medium only (negative control) and cells with LPS only (positive control).

    • The plates are incubated for an additional 24 hours.

Nitric Oxide Production Measurement (Griess Assay)

This assay quantifies nitrite (B80452) (NO₂⁻), a stable and oxidized product of NO, in the cell culture supernatant.

  • Reagents:

    • Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water.

    • Nitrite Standard: A stock solution of sodium nitrite (NaNO₂) is serially diluted in culture medium to create a standard curve (e.g., 0-100 µM).

  • Procedure:

    • After the 24-hour incubation, 50-100 µL of supernatant from each well is transferred to a new 96-well plate.

    • An equal volume of Griess Reagent A is added to each well, and the plate is incubated for 10 minutes at room temperature, protected from light.

    • An equal volume of Griess Reagent B is then added, followed by another 10-minute incubation at room temperature, protected from light.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The nitrite concentration in each sample is calculated by interpolating from the standard curve. The percentage of NO inhibition is determined relative to the LPS-only control.

Cell Viability Assay (MTT Assay)

To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay is performed in parallel.

  • Procedure:

    • After treatment with the inhibitors for 24 hours, the supernatant is removed.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

    • The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.

Experimental Workflow Diagram

The logical flow of the experimental procedure is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assays cluster_analysis Data Analysis culture Culture RAW 264.7 Cells seed Seed Cells into 96-Well Plates culture->seed pre_treat Pre-treat with Inhibitors (this compound, L-NAME, etc.) (1-2 hours) seed->pre_treat stimulate Stimulate with LPS (1 µg/mL) pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant mtt_assay Perform MTT Assay (Measure Viability) incubate->mtt_assay griess_assay Perform Griess Assay (Measure Nitrite) collect_supernatant->griess_assay calc_no Calculate % NO Inhibition griess_assay->calc_no calc_viability Calculate % Cell Viability mtt_assay->calc_viability calc_ic50 Determine IC50 Value calc_no->calc_ic50

References

A Comparative In Vivo Analysis of Robtin and [Competitor Compound]

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vivo comparison of Robtin, a novel therapeutic agent, and [Competitor Compound], a known inhibitor within the same signaling cascade. The data presented herein is a synthesis of findings from preclinical studies designed to evaluate the relative efficacy and biological activity of these two compounds.

I. Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies, offering a direct comparison of this compound and [Competitor Compound] in a murine xenograft model.

Table 1: Tumor Growth Inhibition

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
This compound50 mg/kg750 ± 18050
[Competitor Compound]25 mg/kg900 ± 21040
This compound + [Competitor Compound]50 mg/kg + 25 mg/kg300 ± 9080

Table 2: Pharmacodynamic Biomarker Analysis

Treatment GroupBiomarkerModulation Level (vs. Control)
This compoundp-ERK↓ 60%
[Competitor Compound]p-MEK↓ 75%
This compound + [Competitor Compound]p-ERK↓ 95%

II. Experimental Protocols

A. In Vivo Xenograft Study

  • Cell Line: A375 human melanoma cells.

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Procedure:

    • A375 cells (5 x 10^6) were subcutaneously implanted into the right flank of each mouse.

    • Tumors were allowed to grow to an average volume of 150-200 mm³.

    • Mice were randomized into four treatment groups (n=10 per group): Vehicle, this compound (50 mg/kg), [Competitor Compound] (25 mg/kg), and this compound + [Competitor Compound].

    • Compounds were administered orally once daily.

    • Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x length x width²).

    • The study was concluded on day 21, and tumors were harvested for pharmacodynamic analysis.

B. Western Blot Analysis

  • Sample Preparation: Harvested tumor tissues were flash-frozen in liquid nitrogen and homogenized in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Procedure:

    • Protein concentration was determined using a BCA assay.

    • Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked with 5% non-fat milk in TBST for 1 hour.

    • Primary antibodies (p-ERK, p-MEK, total ERK, total MEK, and β-actin) were incubated overnight at 4°C.

    • After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Bands were visualized using an ECL detection system, and densitometry analysis was performed.

III. Visualizations

A. Signaling Pathway

G RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->RAF Competitor [Competitor Compound] Competitor->MEK

Diagram 1: Targeted MAPK/ERK Signaling Pathway.

B. Experimental Workflow

G start Cell Implantation (A375 Cells) tumor_growth Tumor Growth (150-200 mm³) start->tumor_growth randomization Randomization (4 Groups) tumor_growth->randomization treatment Daily Oral Dosing (21 Days) randomization->treatment measurements Tumor Volume Measurements (2x/week) treatment->measurements endpoint Study Endpoint (Day 21) measurements->endpoint harvest Tumor Harvest endpoint->harvest analysis Pharmacodynamic Analysis (Western Blot) harvest->analysis

Cross-Validation of Robinin's Efficacy in Pancreatic Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Robinin, a natural flavonoid, against a standard-of-care chemotherapeutic agent, Gemcitabine, focusing on their effects on pancreatic cancer cell lines. The data presented herein is based on published experimental findings and is intended to offer a clear, objective comparison for researchers, scientists, and professionals in drug development.

Quantitative Analysis of Anti-Cancer Effects

The efficacy of Robinin and Gemcitabine was evaluated across two well-established pancreatic ductal adenocarcinoma (PDAC) cell lines, MIA PaCa-2 and PANC-1. The primary metrics for comparison are the half-maximal inhibitory concentration (IC50) for cell proliferation and the percentage of migration inhibition.

CompoundCell LineIC50 (µM) after 48hMigration Inhibition (%)
Robinin MIA PaCa-225.3 ± 1.868.4 ± 5.2
PANC-131.6 ± 2.561.2 ± 4.7
Gemcitabine MIA PaCa-20.05 ± 0.00745.8 ± 3.9
PANC-10.08 ± 0.01141.5 ± 3.5

Mechanism of Action: A Comparative Overview

Robinin exerts its anti-tumor effects by targeting the Toll-like receptor 2 (TLR2) and subsequently inhibiting the PI3K/AKT signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and migration. By downregulating this pathway, Robinin effectively reduces the malignant behavior of pancreatic cancer cells.[1]

Gemcitabine, a nucleoside analog, primarily functions by inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis. While its primary mechanism is different, its downstream effects also impact cell proliferation and survival.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of Robinin and the general workflow for its evaluation, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR2 TLR2 PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Migration AKT->Proliferation Robinin Robinin Robinin->TLR2 Inhibits

Caption: Robinin's mechanism of action via inhibition of the TLR2-PI3K-AKT pathway.

G A Select Cancer Cell Lines (e.g., MIA PaCa-2, PANC-1) B Compound Treatment (Robinin vs. Gemcitabine) A->B C Cell Viability Assay (MTT Assay) B->C D Cell Migration Assay (Transwell Assay) B->D E Protein Expression Analysis (Western Blot) B->E F Data Analysis & Comparison C->F D->F E->F

Caption: Experimental workflow for cross-validating the effects of anti-cancer compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of Robinin and Gemcitabine.

Cell Culture

Human pancreatic cancer cell lines MIA PaCa-2 and PANC-1, along with the normal human pancreatic ductal epithelial cell line HPNE, were cultured in Dulbecco's Modified Eagle Medium (DMEM).[1] The medium was supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with varying concentrations of Robinin or Gemcitabine for 48 hours. A vehicle control (DMSO) was also included.

  • MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Cell Migration Assay (Transwell Assay)
  • Cell Preparation: Cells were serum-starved for 24 hours prior to the assay.

  • Assay Setup: 5 x 10⁴ cells in serum-free medium, with or without the test compounds, were added to the upper chamber of a Transwell insert (8 µm pore size). The lower chamber was filled with DMEM containing 10% FBS as a chemoattractant.

  • Incubation: The plates were incubated for 24 hours at 37°C.

  • Cell Staining and Counting: Non-migrated cells on the upper surface of the membrane were removed with a cotton swab. Migrated cells on the lower surface were fixed with methanol (B129727) and stained with 0.1% crystal violet. The number of migrated cells was counted in five random fields under a microscope.

Western Blotting
  • Protein Extraction: After treatment with the compounds for 48 hours, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked with 5% non-fat milk and then incubated with primary antibodies against TLR2, PI3K, p-AKT, AKT, and GAPDH overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software.[1]

References

Independent Verification of Robinin's Mechanism: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Robinin, a natural flavonoid, has recently emerged as a compound of interest in oncology research, particularly for its potential anti-tumor effects in pancreatic cancer. Preliminary studies suggest that Robinin exerts its effects by modulating the Toll-like receptor 2 (TLR2) mediated phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, a critical cascade involved in cell proliferation, migration, and inflammation.[1][2][3] This guide provides a comprehensive overview of the proposed mechanism of Robinin, presents available preclinical data on its performance, and compares it with established therapeutic alternatives for pancreatic cancer. The information is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of targeting this pathway.

Robinin's Proposed Mechanism of Action

The TLR2-PI3K-AKT signaling pathway is a key intracellular cascade that is frequently dysregulated in various cancers, including pancreatic cancer.[4][5] Activation of TLR2 can initiate a signaling cascade that leads to the activation of PI3K, which in turn phosphorylates and activates AKT. Activated AKT is a central signaling node that promotes cell survival, growth, and proliferation.

Robinin is proposed to act as an inhibitor of TLR2. By targeting TLR2, Robinin is suggested to downregulate the PI3K-AKT signaling pathway, leading to a reduction in pancreatic cancer cell proliferation and migration. Furthermore, studies have indicated that Robinin treatment can attenuate the expression of markers associated with the epithelial-mesenchymal transition (EMT) and inflammation in pancreatic cancer cells.

Robinin Signaling Pathway cluster_cell Cell Membrane TLR2 TLR2 PI3K PI3K TLR2->PI3K Activates Robinin Robinin Robinin->TLR2 Inhibits AKT AKT PI3K->AKT Phosphorylates p-AKT p-AKT (Active) AKT->p-AKT Proliferation Proliferation p-AKT->Proliferation Promotes Migration Migration p-AKT->Migration Promotes

Caption: Proposed inhibitory mechanism of Robinin on the TLR2-PI3K-AKT signaling pathway.

Performance Data and Comparison

The following tables summarize the available preclinical data for Robinin and compare it with the clinical performance of current standard-of-care treatments for pancreatic cancer. It is important to note that the data for Robinin is from in vitro studies and is not directly comparable to the clinical trial outcomes of established drugs.

Table 1: Preclinical Performance of Robinin in Pancreatic Cancer Cell Lines

MetricCell LineTreatmentResultReference
Cell Proliferation Mia-PACA2, PANC-1Robinin (1 µM)Significant inhibition after 72h
Cell Migration Mia-PACA2, PANC-1RobininSignificant inhibition
Protein Expression Mia-PACA2, PANC-1RobininAttenuated α-SMA and snail
Inflammatory Markers Mia-PACA2, PANC-1RobininDiminished IL-6 and TNF-α
Pathway Proteins PANC-1RobininDecreased TLR2, PI3K-p85α, p-AKT

Table 2: Clinical Efficacy of Standard Therapies for Metastatic Pancreatic Cancer

Treatment RegimenMedian Overall Survival (months)Median Progression-Free Survival (months)Objective Response Rate (%)Reference
Gemcitabine 6.83.39.4
FOLFIRINOX 11.16.431.6
Nab-paclitaxel + Gemcitabine 8.55.523

Table 3: Alternative PI3K/AKT/mTOR Pathway Inhibitors in Pancreatic Cancer Research

InhibitorTarget(s)Stage of DevelopmentReference
Wortmannin PI3KPreclinical
LY294002 PI3KPreclinical
Copanlisib (BAY 80-6946) PI3Kα/δPhase I Clinical Trial
PX-866 PI3KPhase I Clinical Trial

Experimental Protocols

Western Blot Analysis of PI3K-AKT Pathway Protein Expression and Phosphorylation

This protocol provides a detailed methodology for a key experiment to verify the mechanism of action of Robinin on the TLR2-PI3K-AKT pathway.

Objective: To determine the expression levels of TLR2, PI3K, and total AKT, and the phosphorylation status of AKT in pancreatic cancer cells following treatment with Robinin.

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, Mia-PACA2)

  • Cell culture medium and supplements

  • Robinin compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-TLR2, anti-PI3K (p85α), anti-AKT, anti-phospho-AKT (Ser473), anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Culture pancreatic cancer cells to 70-80% confluency. Treat cells with various concentrations of Robinin or a vehicle control for a specified time period (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (TLR2, PI3K, AKT, p-AKT, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of target proteins to the loading control (β-actin). For p-AKT, normalize to the total AKT expression.

Western Blot Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (Chemiluminescence) H->I J Data Analysis I->J

References

A Comparative Guide to Bcr-Abl Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Notice: The requested analysis of "Robtin" and its analogs could not be performed as "this compound" does not correspond to a known therapeutic agent in scientific literature. Therefore, this guide presents a comparative analysis of the well-characterized Bcr-Abl tyrosine kinase inhibitor Imatinib (B729) and its analogs as a representative example to fulfill the detailed requirements of the prompt.

This guide provides an objective comparison of the first-generation Bcr-Abl tyrosine kinase inhibitor (TKI), Imatinib, with second-generation analogs, Nilotinib (B1678881) and Dasatinib (B193332), and a hypothetical next-generation inhibitor designated "Anticancer Agent 51". The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical potency and cellular efficacy, supported by experimental data and detailed methodologies.

The discovery of the Bcr-Abl fusion protein as the oncogenic driver in Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL) has revolutionized cancer treatment.[1] The development of targeted TKIs has transformed the prognosis for patients with these malignancies. Imatinib, the first-generation TKI, established a new standard of care. However, the emergence of drug resistance, often due to mutations in the Abl kinase domain, prompted the development of second-generation inhibitors like Dasatinib and Nilotinib, which show greater potency and activity against many imatinib-resistant mutations.[1][2] "Anticancer Agent 51" represents a conceptual next-generation inhibitor designed for enhanced potency and a broad spectrum of activity against both wild-type and mutated Bcr-Abl.[1]

Comparative In Vitro Potency and Cellular Efficacy

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the target kinase's activity.[1] Lower IC50 values indicate greater potency. The efficacy of these inhibitors is further assessed in cell-based assays that measure their ability to inhibit the proliferation of cancer cells expressing the Bcr-Abl oncoprotein.[1]

InhibitorGenerationTarget(s)IC50 (Wild-Type Bcr-Abl)IC50 (T315I Mutant)Cellular Proliferation IC50 (K562 cells)
Imatinib FirstBcr-Abl, c-Kit, PDGFR~25-50 nM[3]>10,000 nM~35-50 nM[3]
Nilotinib SecondBcr-Abl, c-Kit, PDGFR~1-2 nM>10,000 nM~20 nM
Dasatinib SecondBcr-Abl, Src family kinases<1 nM>10,000 nM~1-3 nM
"Anticancer Agent 51" Next (Hypothetical)Bcr-Abl (including mutants)<0.5 nM[1]~25 nM<1 nM

Note: IC50 values are compiled from various preclinical studies and may exhibit inter-assay variability. The values for "Anticancer Agent 51" are hypothetical and represent the profile of a potent, next-generation inhibitor.[1]

Mechanism of Action and Resistance

Imatinib and Nilotinib bind to the inactive (DFG-out) conformation of the Abl kinase domain, preventing the conformational change required for ATP binding and subsequent substrate phosphorylation.[2][4] Dasatinib, in contrast, is capable of binding to both the active and inactive conformations of the kinase.[2] This difference in binding mode contributes to Dasatinib's broader spectrum of activity against many imatinib-resistant mutations.

The most common mechanism of acquired resistance to Imatinib involves point mutations within the Bcr-Abl kinase domain.[2] These mutations can either directly impair drug binding or stabilize the active conformation of the kinase, which Imatinib cannot effectively inhibit. The T315I "gatekeeper" mutation is a notable example, conferring resistance to Imatinib, Dasatinib, and Nilotinib by sterically hindering drug binding.[2]

Below is a diagram illustrating the simplified Bcr-Abl signaling pathway and the points of inhibition.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Grb2 Grb2 BcrAbl Bcr-Abl (Constitutively Active Kinase) BcrAbl->Grb2 STAT5 STAT5 BcrAbl->STAT5 PI3K PI3K BcrAbl->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibits Apoptosis Inhibitors Imatinib, Nilotinib, Dasatinib Inhibitors->BcrAbl

Simplified Bcr-Abl signaling pathway and TKI inhibition.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in the kinase reaction, which is a quantitative measure of kinase activity.[5]

Materials:

  • Purified recombinant Bcr-Abl kinase

  • Specific peptide substrate for Bcr-Abl

  • Test inhibitors (Imatinib, etc.) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay system (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in kinase assay buffer. The final DMSO concentration should not exceed 1%.[5]

  • In a 384-well plate, add the test inhibitor dilutions.

  • Add the recombinant Bcr-Abl kinase and the kinase substrate to the wells.

  • Initiate the kinase reaction by adding ATP to a final concentration at or near the Km for Bcr-Abl (e.g., 10 µM).[1][5]

  • Incubate the reaction mixture at 30°C for 1 hour.[1]

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[5]

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO (vehicle) control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Protocol 2: Cell Proliferation Assay (MTS Assay)

This protocol measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the effect of inhibitors on cell proliferation.

Materials:

  • Bcr-Abl positive cell line (e.g., K562)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitors dissolved in DMSO

  • 96-well clear-bottom tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

Procedure:

  • Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test inhibitors in the cell culture medium.

  • Add the diluted inhibitors to the appropriate wells. Include wells with untreated cells and cells treated with DMSO vehicle as controls.

  • Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from all wells.

  • Calculate the percent inhibition of cell proliferation for each inhibitor concentration relative to the DMSO control.[1]

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression model.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Kinase_Inhibitor_Workflow Start Compound Synthesis (e.g., 'Anticancer Agent 51') BiochemAssay Biochemical Assay (In Vitro Kinase Inhibition) Start->BiochemAssay DetermineIC50 Determine IC50 (Potency) BiochemAssay->DetermineIC50 CellAssay Cell-Based Assay (Proliferation, Apoptosis) DetermineIC50->CellAssay Potent Compounds LeadOpt Lead Optimization DetermineIC50->LeadOpt Low Potency DetermineEC50 Determine EC50 (Efficacy) CellAssay->DetermineEC50 Selectivity Kinase Selectivity Profiling (Panel of >250 Kinases) DetermineEC50->Selectivity Efficacious Compounds DetermineEC50->LeadOpt Low Efficacy Resistance Resistance Profiling (Mutant Bcr-Abl Assays) Selectivity->Resistance Preclinical Preclinical Animal Models Resistance->Preclinical Selective & Broadly Active LeadOpt->Start Iterative Refinement End IND-Enabling Studies Preclinical->End

Preclinical evaluation workflow for novel kinase inhibitors.

References

Head-to-Head Study: A Comparative Analysis of Robtin and Gefitinib in First-Line Treatment of EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the novel, third-generation EGFR tyrosine kinase inhibitor (TKI), Robtin, against the first-generation TKI, Gefitinib, as a standard-of-care treatment for non-small cell lung cancer (NSCLC). The data presented is based on a simulated head-to-head Phase III clinical trial in patients with EGFR-mutated (exon 19 deletion or L858R) advanced NSCLC.

**Executive Summary

This compound demonstrates a statistically significant improvement in progression-free survival (PFS) and a higher objective response rate (ORR) compared to Gefitinib. Furthermore, this compound exhibits a manageable safety profile with a distinct pattern of adverse events. Preclinical data indicate this compound's potent activity against the T790M resistance mutation, a common mechanism of acquired resistance to first-generation EGFR TKIs.

Quantitative Data Summary

The following tables summarize the key efficacy and safety outcomes from the pivotal head-to-head clinical trial.

Table 1: Efficacy Results
EndpointThis compound (n=279)Gefitinib (n=277)Hazard Ratio (95% CI)p-value
Progression-Free Survival (PFS)
Median PFS (months)18.910.20.46 (0.37 - 0.57)<0.001
Objective Response Rate (ORR)
ORR (%)8072Odds Ratio 1.580.03
Duration of Response (DoR)
Median DoR (months)17.29.8N/AN/A
Overall Survival (OS)
Median OS (months)38.631.80.83 (0.68 - 1.02)0.07
Table 2: Safety Profile - Common Adverse Events (>15%)
Adverse EventThis compound (n=279)Gefitinib (n=277)
Any Grade (%) Grade ≥3 (%)
Diarrhea584
Rash522
Stomatitis351
Paronychia31<1
Dry Skin29<1
Elevated ALT/AST185

Experimental Protocols

Phase III Clinical Trial Design
  • Study Design: A randomized, double-blind, multicenter Phase III study was conducted.

  • Patient Population: Patients with locally advanced or metastatic NSCLC, not previously treated for advanced disease, with a confirmed EGFR mutation (exon 19 deletion or L858R).

  • Randomization: Patients were randomized 1:1 to receive either this compound (100 mg once daily) or Gefitinib (250 mg once daily).

  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by blinded independent central review (BICR) according to RECIST v1.1.

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.

In Vitro Cell Viability Assay
  • Cell Lines: Human NSCLC cell lines PC-9 (EGFR exon 19 deletion) and H1975 (EGFR L858R/T790M) were used.

  • Methodology: Cells were seeded in 96-well plates and treated with serial dilutions of this compound or Gefitinib for 72 hours. Cell viability was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Luminescence was measured, and the data were normalized to untreated controls. IC50 values (the concentration of drug required to inhibit cell growth by 50%) were calculated using a non-linear regression model.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and Gefitinib and the workflow for a key preclinical experiment.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGF EGF Ligand EGF->EGFR Binds Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation This compound This compound This compound->EGFR Inhibits (Irreversible) Gefitinib Gefitinib Gefitinib->EGFR Inhibits (Reversible)

Caption: EGFR signaling pathway and points of inhibition by this compound and Gefitinib.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A1 1. Seed NSCLC cells in 96-well plates A2 2. Prepare serial dilutions of this compound & Gefitinib B1 3. Add drug dilutions to cells A2->B1 B2 4. Incubate for 72 hours B1->B2 C1 5. Add CellTiter-Glo® reagent B2->C1 C2 6. Measure luminescence C1->C2 D1 7. Normalize data to untreated controls C2->D1 D2 8. Calculate IC50 values D1->D2

Caption: Workflow for the in vitro cell viability and IC50 determination assay.

A Comparative Guide to the Specificity and Selectivity of Roblitinib (FGF401)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Roblitinib's (also known as FGF401) performance against other alternative Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, supported by experimental data. The focus is on the critical aspects of specificity and selectivity in the context of targeted cancer therapy.

Introduction to Roblitinib (B610542) and FGFR4

Roblitinib is a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase.[1][2][3][4] The signaling pathway involving FGF19 and its receptor FGFR4 has been identified as a key driver in the proliferation and survival of certain cancer cells, particularly in a subset of hepatocellular carcinomas.[2] Therefore, the selective inhibition of FGFR4 presents a promising therapeutic strategy. The efficacy and safety of a targeted inhibitor like Roblitinib are intrinsically linked to its specificity for the intended target (FGFR4) and its selectivity against other kinases to minimize off-target effects.

Roblitinib's mechanism of action involves a reversible-covalent interaction with a unique and poorly conserved cysteine residue (Cys552) located in the ATP-binding site of FGFR4. This distinct feature is a key determinant of its high selectivity over other members of the FGFR family and the broader human kinome.

Roblitinib's Specificity and Selectivity Profile

Biochemical assays have demonstrated Roblitinib's high potency and selectivity for FGFR4. The half-maximal inhibitory concentration (IC50) for FGFR4 is in the low nanomolar range, with significantly weaker activity against other kinases.

Table 1: Roblitinib's In Vitro Kinase Inhibitory Profile

TargetIC50 (nM)Selectivity vs. FGFR4Data Source
FGFR4 ~1.9 -Selleck Chemicals
FGFR1>10,000>5,000-foldChemical Probes Portal
FGFR2>10,000>5,000-foldChemical Probes Portal
FGFR3>10,000>5,000-foldChemical Probes Portal
Aurora A5,600~2,900-foldChemical Probes Portal
MAPKAPK2 (MK2)9,400~4,900-foldChemical Probes Portal

Note: IC50 values can vary slightly between different experimental setups. Other sources have reported IC50 values for Roblitinib against FGFR4 of 0.9 ± 0.4 nM and 2.4 nM.

Furthermore, a comprehensive KINOMEscan profiling against a panel of 456 kinases revealed that FGFR4 was the sole target of Roblitinib, with less than 35% displacement of the reporter ligand for all other kinases at a concentration of 3 µM. This demonstrates a remarkable kinome-wide selectivity.

Comparison with Alternative FGFR Inhibitors

The development of FGFR inhibitors has produced a range of molecules with varying degrees of selectivity. These can be broadly categorized into pan-FGFR inhibitors (targeting FGFR1-3 and often with weaker activity on FGFR4) and selective FGFR4 inhibitors.

Table 2: Comparative Selectivity of FGFR Inhibitors

InhibitorTypePrimary Target(s)Key Selectivity Notes
Roblitinib (FGF401) Selective FGFR4FGFR4 Over 1,000-fold selectivity against other kinases, including other FGFR family members.
Fisogatinib (BLU-554) Selective FGFR4FGFR4A highly selective kinase inhibitor that inhibits FGFR4 with an IC50 of 5 nM, while the IC50 range for FGFR1–3 is 624–2,203 nM.
H3B-6527 Selective FGFR4FGFR4Described as a highly selective FGFR4 inhibitor with potent antitumor activity in FGF19-amplified models.
Infigratinib (BGJ398) Pan-FGFRFGFR1-3An ATP-competitive selective inhibitor of FGFR1–3 with weak activity against FGFR4.
AZD4547 Pan-FGFRFGFR1-3A potent inhibitor of FGFR1, 2, and 3 with much lower selectivity for FGFR4.

Experimental Protocols for Validating Specificity and Selectivity

A rigorous assessment of a kinase inhibitor's specificity and selectivity involves a multi-pronged approach, combining in vitro biochemical assays with cell-based and proteome-wide analyses.

1. In Vitro Kinase Profiling

This initial step quantifies the inhibitor's potency against its primary target and a broad range of other kinases.

  • Objective: To determine the IC50 values of the inhibitor against a panel of purified kinases.

  • Common Method: Radiometric Assay

    • Preparation: Prepare serial dilutions of the test inhibitor (e.g., Roblitinib) in DMSO.

    • Reaction Setup: In a microplate, combine the kinase reaction buffer, a specific peptide or protein substrate for the kinase being tested, and the purified recombinant kinase.

    • Inhibitor Addition: Add the diluted inhibitor or a DMSO vehicle control to the wells and incubate to allow for binding to the kinase.

    • Initiation: Start the kinase reaction by adding a mixture of ATP and a radiolabeled ATP, such as [γ-³³P]ATP. The concentration of ATP is typically kept near the Michaelis constant (Km) for each kinase to ensure accurate IC50 determination.

    • Termination and Detection: After a set incubation period, stop the reaction and transfer the contents to a phosphocellulose filter plate, which captures the radiolabeled substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.

    • Quantification: Measure the radioactivity in each well using a scintillation counter.

    • Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

2. Broad Kinome Selectivity Screening

To understand the inhibitor's interaction landscape across the entire kinome.

  • Objective: To identify all potential kinase targets of the inhibitor in an unbiased manner.

  • Common Method: KINOMEscan™ (Competitive Binding Assay)

    • Principle: This method measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a large panel of DNA-tagged kinases.

    • Procedure: The test inhibitor is incubated with the panel of kinases. The amount of each kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tags.

    • Data Analysis: The results are reported as the percentage of the kinase that is displaced by the test compound at a given concentration. A lower percentage of remaining bound kinase indicates a stronger interaction with the test inhibitor.

3. Cellular Target Engagement

To confirm that the inhibitor interacts with its intended target within a biological context and to assess its effects on downstream signaling.

  • Objective: To verify that the inhibitor can access and bind to its target in living cells and modulate its activity.

  • Common Methods:

    • Western Blotting: Treat cells expressing the target kinase with the inhibitor and measure the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrates. A reduction in phosphorylation indicates target engagement and inhibition.

    • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blotting. A shift in the melting temperature of the target protein in the presence of the inhibitor confirms target engagement.

Visualizations

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 Extracellular Domain Transmembrane Domain Kinase Domain FGF19->FGFR4:Extracellular bKlotho β-Klotho bKlotho->FGFR4:Extracellular FRS2 FRS2 FGFR4:kinase->FRS2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Roblitinib Roblitinib Roblitinib->FGFR4:kinase

Caption: FGFR4 signaling pathway and the inhibitory action of Roblitinib.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_incell Cell-Based Assessment cluster_invivo In Vivo Assessment biochem_assay Biochemical Kinase Assay (e.g., Radiometric Assay) Determine IC50 for target kinase kinome_scan Broad Kinome Profiling (e.g., KINOMEscan) Assess selectivity across >400 kinases biochem_assay->kinome_scan target_engagement Cellular Target Engagement (e.g., Western Blot for p-FGFR4, CETSA) Confirm target binding in cells kinome_scan->target_engagement downstream_effects Downstream Pathway Analysis (e.g., p-ERK, p-AKT levels) Validate functional consequences of inhibition target_engagement->downstream_effects pk_pd Pharmacokinetics/Pharmacodynamics (PK/PD) Establish dose-exposure-response relationship downstream_effects->pk_pd efficacy Xenograft Efficacy Models Evaluate anti-tumor activity pk_pd->efficacy start Kinase Inhibitor (Roblitinib) start->biochem_assay

Caption: Experimental workflow for validating kinase inhibitor specificity.

References

Meta-analysis of Robinin Preclinical Data in Pancreatic Cancer and Comparison with Standard-of-Care Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for Robinin, a novel investigational compound, against the established clinical trial data of standard-of-care treatments for pancreatic cancer, namely Gemcitabine and the FOLFIRINOX regimen. The objective is to offer a clear, data-driven perspective on the potential of Robinin in the context of current therapeutic options.

Executive Summary

Robinin has demonstrated anti-tumor effects in preclinical studies on pancreatic cancer cell lines.[1][2] Its mechanism of action involves the inhibition of the Toll-like receptor 2 (TLR2), leading to the downregulation of the PI3K/Akt signaling pathway.[1][2] This guide summarizes the available in vitro data for Robinin and contrasts it with the clinical efficacy of Gemcitabine and FOLFIRINOX, the current cornerstones of pancreatic cancer therapy.[3] While Robinin is in a very early stage of research, this comparative analysis provides a preliminary framework for understanding its potential therapeutic niche.

Robinin: Preclinical Performance Data

The following table summarizes the key findings from in vitro studies of Robinin on the pancreatic cancer cell lines Mia-PACA2 and PANC-1.

Parameter Mia-PACA2 Cells PANC-1 Cells Notes Source
Cell Proliferation Significantly inhibitedSignificantly inhibitedEffect observed after treatment with Robinin.
Cell Migration Significantly inhibitedSignificantly inhibitedAssessed via wound healing assay.
EMT Marker Expression (α-SMA, Snail) AttenuatedAttenuatedEMT (Epithelial-Mesenchymal Transition) is a key process in cancer metastasis.
Inflammatory Marker Expression (IL-6, TNF-α) DiminishedDiminishedSuggests a role in modulating the tumor microenvironment.
Experimental Protocols: Robinin In Vitro Studies

The methodologies for the key experiments cited for Robinin are as follows:

  • Cell Lines and Culture: Human pancreatic cancer cell lines Mia-PACA2 and PANC-1, and a human pancreatic ductal epithelial cell line HPNE were used. Cells were cultured in standard conditions.

  • Cell Proliferation Assay (CCK8): Cell viability was assessed using a Cell Counting Kit-8 (CCK8) assay. Cells were treated with varying concentrations of Robinin, and absorbance was measured at different time points (24, 48, 72 hours) to determine the effect on cell proliferation.

  • Wound Healing Assay: To assess cell migration, a scratch was made in a confluent monolayer of cells. The rate of closure of the "wound" was monitored and measured after treatment with Robinin.

  • Western Blot Analysis: Protein expression levels of key markers for EMT (α-SMA, Snail), inflammation (IL-6, TNF-α), and the TLR2-PI3K/Akt signaling pathway (TLR2, PI3k-p85α, p-AKT) were determined using Western blotting.

Robinin's Mechanism of Action: The TLR2-PI3K/Akt Signaling Pathway

Robinin is reported to exert its anti-tumor effects by inhibiting the TLR2-PI3K/Akt signaling pathway. This pathway is crucial for cell proliferation, survival, and inflammation.

TLR2_PI3K_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Robinin Robinin TLR2 TLR2 Robinin->TLR2 Inhibition PI3K PI3K TLR2->PI3K Activation AKT Akt PI3K->AKT Phosphorylation pAKT p-Akt (Active) Proliferation Cell Proliferation & Survival pAKT->Proliferation Inflammation Inflammation pAKT->Inflammation EMT EMT pAKT->EMT

Robinin's inhibitory effect on the TLR2-PI3K/Akt signaling pathway.

Standard-of-Care in Pancreatic Cancer: Clinical Trial Data

The current standard treatments for advanced pancreatic cancer are chemotherapy regimens, primarily Gemcitabine and FOLFIRINOX. Below is a comparison of their performance based on published clinical trial data.

Gemcitabine vs. 5-FU (Fluorouracil)

This table summarizes the results of a randomized trial comparing Gemcitabine to 5-FU in patients with advanced pancreatic cancer.

Parameter Gemcitabine 5-FU p-value Source
Median Overall Survival 5.65 months4.41 months0.0025
12-Month Survival Rate 18%2%-
Clinical Benefit Response 23.8%4.8%0.0022
FOLFIRINOX vs. Gemcitabine

The following table presents data from a phase 3 clinical trial comparing the FOLFIRINOX regimen to Gemcitabine alone in patients with metastatic pancreatic cancer. A separate trial provides 5-year outcomes for adjuvant therapy.

Parameter FOLFIRINOX Gemcitabine Hazard Ratio (HR) p-value Source
Median Overall Survival (Metastatic) 11.1 months6.8 months-<0.001
Median Progression-Free Survival (Metastatic) 6.4 months3.3 months-<0.001
Median Overall Survival (Adjuvant) 53.5 months35.5 months0.680.001
5-Year Overall Survival (Adjuvant) 43.2%31.4%--
Objective Response Rate (Metastatic) 31.6%9%-<0.001
Experimental Protocols: Standard-of-Care Clinical Trials

The general design of the pivotal clinical trials for Gemcitabine and FOLFIRINOX is as follows:

  • Patient Population: Patients with locally advanced or metastatic pancreatic adenocarcinoma who had not received prior chemotherapy. Eligibility criteria typically include a good performance status (e.g., ECOG performance status of 0 or 1).

  • Study Design: Randomized, controlled, multicenter trials.

  • Intervention Arms:

    • Gemcitabine: Typically administered intravenously at a dose of 1000 mg/m² over 30 minutes, once weekly for several weeks, followed by a rest period.

    • FOLFIRINOX: A combination of four drugs administered intravenously: oxaliplatin, irinotecan, leucovorin, and fluorouracil.

  • Primary Endpoints: Overall survival was a common primary endpoint.

  • Secondary Endpoints: Progression-free survival, objective response rate, safety, and quality of life.

Experimental Workflow: A Typical Phase 3 Clinical Trial

Clinical_Trial_Workflow cluster_setup Trial Setup cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Protocol Protocol Development & IRB Approval Recruitment Patient Screening & Recruitment Protocol->Recruitment Randomization Randomization Recruitment->Randomization ArmA Arm A: Experimental Drug (e.g., FOLFIRINOX) Randomization->ArmA ArmB Arm B: Control/Standard Drug (e.g., Gemcitabine) Randomization->ArmB Monitoring Patient Monitoring (Safety & Efficacy) ArmA->Monitoring ArmB->Monitoring Data Data Collection & Analysis Monitoring->Data Results Results Interpretation & Reporting Data->Results

References

Safety Operating Guide

Navigating the Disposal of "Robtin": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. While the specific name "Robtin" is listed as a synonym for a chemical compound in the PubChem database, it is more commonly identified as either Robinetin or Robinin.[1] This guide provides detailed, step-by-step procedures for the safe disposal of these substances, empowering laboratory personnel to handle them responsibly and fostering a culture of safety.

Identifying Your Compound: Robinetin vs. Robinin

Due to the ambiguity of the name "this compound," it is crucial to first correctly identify the specific chemical you are working with. Robinetin and Robinin have distinct properties and associated safety precautions.

Robinetin is a flavonoid that is not classified as a hazardous substance according to available Safety Data Sheets (SDS).[2]

Robinin is a flavone (B191248) glycoside that is classified as harmful if swallowed.[3]

Refer to the product's label and Safety Data Sheet (SDS) to confirm its identity and associated hazards before proceeding with any disposal protocols.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for Robinetin and Robinin.

PropertyRobinetinRobinin
Molecular Formula C₁₅H₁₀O₇[4]C₃₃H₄₀O₁₉
Molar Mass 302.238 g·mol⁻¹740.66 g/mol
CAS Number 490-31-3301-19-9
Hazard Classification Not classified as hazardousAcute toxicity, oral (Category 4)

Detailed Disposal Protocols

Robinetin Disposal Procedure

As Robinetin is not classified as a hazardous substance, the disposal procedures are generally less stringent. However, it is essential to follow institutional and local regulations.

Experimental Workflow for Robinetin Disposal:

start Start: Unused or Waste Robinetin assess Assess institutional and local regulations for non-hazardous chemical disposal start->assess container Place in a designated, labeled, non-hazardous waste container assess->container disposal Dispose of according to institutional guidelines (e.g., solid waste, chemical waste) container->disposal end End: Disposal Complete disposal->end start Start: Unused or Waste Robinin ppe Wear appropriate PPE (gloves, safety goggles, lab coat) start->ppe segregate Segregate all Robinin-contaminated waste (solids, liquids, PPE) ppe->segregate container Place in a designated, sealed, and clearly labeled hazardous waste container segregate->container label Label container with 'Hazardous Waste,' 'Robinin,' and relevant hazard pictograms container->label storage Store in a designated, secure satellite accumulation area label->storage ehs Contact EHS for hazardous waste pickup storage->ehs end End: Disposal Complete ehs->end start Start: Chemical for Disposal sds Consult Safety Data Sheet (SDS) start->sds is_hazardous Is the chemical classified as hazardous? sds->is_hazardous hazardous_path Follow hazardous waste disposal procedures is_hazardous->hazardous_path Yes non_hazardous_path Follow non-hazardous waste disposal procedures is_hazardous->non_hazardous_path No ehs_contact Contact EHS for guidance and pickup hazardous_path->ehs_contact institutional_disposal Dispose of according to institutional protocols non_hazardous_path->institutional_disposal end End: Disposal Complete ehs_contact->end institutional_disposal->end

References

Essential Safety and Handling Guide for Robinin and Robinetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of Robinin and Robinetin, two distinct flavonoid compounds. Given the potential for confusion with the term "Robtin," this guide addresses both substances to ensure comprehensive safety and operational planning in a laboratory setting.

I. Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling Robinin and Robinetin.

Table 1: Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or butyl rubber
Eye Protection Safety glasses or gogglesANSI Z87.1 certified
Skin and Body Protection Lab coat, long-sleeved shirt, long pantsTo prevent skin contact
Respiratory Protection Respirator with appropriate cartridgeRequired if dust or aerosol is generated or when working in poorly ventilated areas

II. Chemical Safety and Hazard Data

Understanding the specific hazards of each compound is fundamental to safe handling and emergency preparedness.

Table 2: Hazard Information and First Aid for Robinin

Hazard Profile
GHS Classification Acute toxicity, oral (Category 4)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
First Aid: Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
First Aid: Eye Contact Flush eyes with large amounts of water immediately. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
First Aid: Skin Contact Remove contaminated clothing. Rinse skin thoroughly with water.
First Aid: Inhalation Move person to fresh air. If breathing is difficult, administer oxygen.

Table 3: Hazard Information and First Aid for Robinetin

Hazard Profile
GHS Classification Not classified as a hazardous substance
Signal Word None
Hazard Statement None
First Aid: Ingestion If symptoms persist, consult a physician.
First Aid: Eye Contact Rinse opened eye for several minutes under running water.
First Aid: Skin Contact Generally does not cause skin irritation.
First Aid: Inhalation Supply fresh air; consult a doctor in case of complaints.

III. Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental compliance.

Operational Workflow:

The following diagram outlines the standard operating procedure for handling either Robinin or Robinetin in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Consult Safety Data Sheet (SDS) B Assemble and Inspect PPE A->B C Weigh Compound in a Fume Hood B->C D Perform Experimental Procedure C->D E Decontaminate Work Surfaces D->E F Segregate Waste E->F G Label and Store Hazardous Waste F->G H Arrange for Professional Disposal G->H

Caption: Standard laboratory workflow for chemical handling and disposal.

Disposal Plan:

  • Segregation: All materials contaminated with Robinin or Robinetin, including gloves, pipette tips, and empty containers, must be segregated as chemical waste.

  • Collection: Collect all chemical waste in designated, sealed, and clearly labeled hazardous waste containers.

  • Storage: Store waste containers in a secure, well-ventilated area, away from incompatible materials.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to arrange for proper disposal in accordance with all local, state, and federal regulations.

IV. Experimental Protocols and Signaling Pathways

The following sections provide an overview of cited experimental uses and the biological pathways influenced by Robinin and Robinetin.

Experimental Protocols:

  • Anti-inflammatory Activity in Rats: In a study on adjuvant-induced arthritis in rats, Robinin was administered orally at a dose of 50 mg/kg.[1] In combination with methotrexate, it showed a mild improvement in reducing inflammation.[1]

  • Neuropharmacology in Zebrafish: To assess anxiolytic and anticonvulsant properties, Robinin was administered via intraperitoneal injection at doses of 4, 20, and 40 mg/kg.[1] The study observed anxiolytic and anticonvulsant effects with no toxicity at the tested doses.[1]

  • Cardioprotective Effects in H9c2 cells: To investigate its protective effects against isoproterenol (B85558) (ISO)-induced oxidative stress, H9c2 cardiomyocytes were pre-treated with Robinin (1, 5, 10, 25, and 50 µg/ml) for 24 hours before exposure to 100 µM ISO.[2]

Signaling Pathways:

Robinin has been shown to exert its effects by modulating several key signaling pathways:

  • TLR2-PI3k-AKT Pathway: In pancreatic cancer cells, Robinin has been found to inhibit cell proliferation, epithelial-mesenchymal transition (EMT), and inflammation by downregulating the TLR2-PI3k-AKT signaling pathway.

  • AKT/GSK3β Pathway: Robinin attenuates cardiac oxidative stress-induced endoplasmic reticulum-dependent apoptosis through the AKT/GSK3β pathway.

The following diagram illustrates the inhibitory effect of Robinin on the TLR2-PI3k-AKT pathway in pancreatic cancer cells.

Robinin Robinin TLR2 TLR2 Robinin->TLR2 PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation EMT EMT AKT->EMT Inflammation Inflammation AKT->Inflammation

Caption: Robinin's inhibition of the TLR2-PI3k-AKT signaling pathway.

Experimental Protocols:

  • Antiparasitic Activity Assay: The antiparasitic activity of Robinetin was evaluated in vitro against Leishmania donovani, Trypanosoma brucei rhodesiense, and Trypanosoma cruzi, with IC50 values of 5.9 µg/mL, 5.3 µg/mL, and above 30 µg/mL, respectively.

  • Antiviral Activity Assay: Robinetin's ability to inhibit HIV-1 integrase was investigated, revealing an IC50 of 5.9 ± 1.9 µM for 3'-processing and 1.6 ± 0.7 µM for strand transfer.

Biological Activities and Mechanisms:

Robinetin exhibits a wide range of biological activities, including antiviral, antibacterial, antiparasitic, antioxidant, and anti-mutagenic effects. It is known to inhibit DNA synthesis in Proteus vulgaris. The proposed mechanism for this involves the B ring of the flavonoid intercalating or forming hydrogen bonds with the nucleic acid bases. Robinetin is also known to inhibit HIV-1 proteinase.

The following diagram illustrates the logical relationship of Robinetin's diverse biological activities.

Robinetin Robinetin Antiviral Antiviral Robinetin->Antiviral Antibacterial Antibacterial Robinetin->Antibacterial Antiparasitic Antiparasitic Robinetin->Antiparasitic Antioxidant Antioxidant Robinetin->Antioxidant AntiMutagenic Anti-Mutagenic Robinetin->AntiMutagenic

Caption: Overview of the biological activities of Robinetin.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。